Product packaging for GSK864(Cat. No.:)

GSK864

Cat. No.: B607869
M. Wt: 558.6 g/mol
InChI Key: DUCNNEYLFOQFSW-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1;  IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. This compound causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information.>This compound is a potent and selective inhibitor of mutant IDH1. This compound inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with this compound results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. This compound has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of this compound, confirm selective binding of IDH1 by this chemical series. This compound has a pharmacokinetic profile suitable for in vivo studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31FN6O4 B607869 GSK864

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of GSK864: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective, cell-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Allosteric Inhibition of Mutant IDH1

This compound functions as an allosteric inhibitor of specific, cancer-associated mutant forms of IDH1, namely R132C, R132H, and R132G.[1][2][3] Unlike wild-type IDH1, which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), these mutant enzymes gain a neomorphic function: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation, a block in cellular differentiation, and the promotion of tumorigenesis.[4][5]

This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[3][4] This binding event locks the enzyme in a catalytically inactive conformation, thereby preventing the conversion of α-KG to 2-HG.[4] The reduction in intracellular 2-HG levels allows for the restoration of normal dioxygenase activity, leading to a reversal of hypermethylation and the induction of cellular differentiation in malignant cells, particularly in the context of acute myeloid leukemia (AML).[4]

Quantitative Data Summary

The inhibitory activity of this compound against various mutant IDH1 enzymes and its effect on cellular 2-HG production have been quantified in several studies. The following tables summarize the key quantitative data.

Target IC50 (nM) Reference
IDH1 R132C8.8 - 9[1][2]
IDH1 R132H15 - 15.2[1][2]
IDH1 R132G16.6 - 17[1][2]

Table 1: Biochemical Inhibitory Potency of this compound

Cell Line Measurement EC50 (nM) Reference
HT1080 (R132C)2-HG Production Inhibition320[1][4]

Table 2: Cellular Activity of this compound

Signaling Pathway

The signaling cascade initiated by mutant IDH1 and the point of intervention by this compound are depicted in the following diagram.

GSK864_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., AML) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases Cofactor WT_IDH1->alpha_KG Histone_DNA_Demethylation Histone & DNA Demethylation Dioxygenases->Histone_DNA_Demethylation Normal_Differentiation Normal Cellular Differentiation Histone_DNA_Demethylation->Normal_Differentiation alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132C/H/G) alpha_KG_mut->Mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) Dioxygenases_mut α-KG-Dependent Dioxygenases two_HG->Dioxygenases_mut Inhibits Mutant_IDH1->two_HG This compound This compound This compound->Mutant_IDH1 Inhibits Hypermethylation Histone & DNA Hypermethylation Dioxygenases_mut->Hypermethylation Differentiation_Block Block in Differentiation Hypermethylation->Differentiation_Block

Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.

Experimental Protocols

Biochemical Assay for IC50 Determination of IDH1 Inhibitors

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes by measuring the consumption of NADPH.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • α-Ketoglutarate (α-KG)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Diaphorase

  • Resazurin

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound to the assay buffer.

  • Add the recombinant mutant IDH1 enzyme to each well and incubate at room temperature for approximately 60 minutes.

  • Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH. This is achieved by adding a detection solution containing diaphorase and resazurin. Diaphorase utilizes NADPH to convert the non-fluorescent resazurin to the highly fluorescent resorufin.

  • Incubate for approximately 10 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow A Prepare Serial Dilution of this compound in DMSO B Add this compound and Mutant IDH1 Enzyme to Plate A->B C Incubate at Room Temperature B->C D Initiate Reaction with α-KG and NADPH C->D E Incubate for Reaction D->E F Add Diaphorase and Resazurin E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for biochemical IC50 determination.

LC-MS/MS Method for 2-Hydroxyglutarate (2-HG) Quantification

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate measurement of 2-HG levels in cellular extracts.

Materials:

  • Cell culture with mutant IDH1 (e.g., HT1080)

  • This compound

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., 13C5-2HG)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Cell Culture and Treatment: Culture mutant IDH1-expressing cells to the desired density. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Add a known concentration of the internal standard to the supernatant.

    • Dry the sample under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).

    • Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of 2-HG in each sample by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

    • Determine the EC50 value for 2-HG reduction by plotting the 2-HG concentration against the logarithm of the this compound concentration.

LCMS_Workflow A Cell Culture and Treatment with this compound B Metabolite Extraction with Cold Solvent A->B C Sample Preparation (add Internal Standard, Dry, Reconstitute) B->C D LC-MS/MS Analysis (Separation and Detection) C->D E Data Analysis and EC50 Calculation D->E

Caption: Workflow for cellular 2-HG measurement by LC-MS/MS.

Conclusion

This compound is a well-characterized allosteric inhibitor of mutant IDH1 enzymes. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG, provides a clear rationale for its therapeutic potential in cancers driven by these specific mutations. The quantitative data and experimental protocols provided herein offer a solid foundation for further research and development of targeted therapies against mutant IDH1-driven malignancies.

References

A Technical Guide to GSK864: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis through epigenetic dysregulation.[3][4] GSK864 is a potent, selective, and cell-penetrant allosteric inhibitor developed to specifically target mutant forms of IDH1. It binds to a novel allosteric site at the dimer interface, locking the enzyme in an inactive conformation and effectively inhibiting 2-HG production.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory and binding data, key experimental protocols, and downstream biological effects, establishing its utility as a critical chemical probe and a foundational compound for therapeutic development.

The Role of Mutant IDH1 in Oncology

Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] Cancer-associated point mutations, most commonly at the R132 residue (e.g., R132H, R132C), result in a loss of this primary function and a gain of a new, detrimental activity.[6][7] The mutant IDH1 enzyme utilizes α-KG as a substrate to produce large quantities of the R-enantiomer of 2-hydroxyglutarate (D-2HG).[1]

D-2HG acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[2][4] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic state that blocks cellular differentiation and promotes oncogenesis.[1][4]

This compound: Mechanism of Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor that selectively targets the mutant form of the IDH1 enzyme.

  • Allosteric Binding: Unlike orthosteric inhibitors that compete with the natural substrate, this compound binds to a distinct allosteric pocket located at the interface of the IDH1 homodimer.[1][3][8] Crystallographic studies of a closely related analog, GSK321, confirm this binding mode, showing that the inhibitor locks the enzyme in a catalytically inactive conformation.[1]

  • Disruption of Metal Binding: The mechanism of inhibition is competitive with respect to the catalytically essential Mg²⁺ ion.[3] Binding of this compound at the dimer interface appears to disrupt the network required for proper metal ion coordination in the active site, thereby preventing catalysis.[3][9]

  • Basis for Selectivity: The selectivity of this compound for mutant IDH1 over its wild-type counterpart is rooted in conformational differences. The R132H mutation, for instance, destabilizes a "regulatory segment" of the enzyme, which otherwise restricts access to the allosteric pocket.[10] This inherent destabilization in the mutant protein makes the allosteric site more accessible for inhibitor binding.[10][11]

cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 Pathway & Inhibition wt_iso Isocitrate wt_idh1 Wild-Type IDH1 (Homodimer) wt_iso->wt_idh1 wt_akg α-Ketoglutarate (α-KG) wt_idh1->wt_akg mut_akg α-Ketoglutarate (α-KG) mut_idh1 Mutant IDH1 (e.g., R132H) mut_akg->mut_idh1 Neomorphic Activity d2hg D-2-Hydroxyglutarate (D-2HG) mut_idh1->d2hg epigenetics TET2 & Histone Demethylase Inhibition d2hg->epigenetics hypermethylation DNA/Histone Hypermethylation epigenetics->hypermethylation diff_block Block in Cellular Differentiation hypermethylation->diff_block This compound This compound This compound->mut_idh1 Allosteric Binding start Seed HT1080 (IDH1-R132C) Cells in Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for 24-48 Hours treat->incubate lyse Lyse Cells & Extract Metabolites incubate->lyse quantify Quantify Intracellular 2-HG via LC-MS/MS lyse->quantify calculate Calculate EC50 Value quantify->calculate This compound This compound Administration (In Vivo) inhibition Allosteric Inhibition of Mutant IDH1 This compound->inhibition d2hg_reduction ▼ Decrease in Intracellular 2-HG inhibition->d2hg_reduction epigenetic_reversal Reversal of DNA/ Histone Hypermethylation d2hg_reduction->epigenetic_reversal diff_induction Induction of Myeloid Differentiation epigenetic_reversal->diff_induction blast_reduction ▼ Reduction in Leukemic Blasts diff_induction->blast_reduction

References

The Allosteric Mutant IDH1 Inhibitor GSK864: A Catalyst for Cellular Differentiation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, leading to a block in cellular differentiation. GSK864, a potent and selective allosteric inhibitor of mutant IDH1, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular differentiation in AML, and detailed experimental protocols from key preclinical studies.

Introduction

Mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and Jumonji C domain-containing histone demethylases.[1][3] This leads to global DNA and histone hypermethylation, epigenetic alterations that ultimately block hematopoietic stem and progenitor cell differentiation, a hallmark of AML.[3][4]

This compound is an allosteric inhibitor that specifically targets mutant IDH1 enzymes.[5] By binding to a site distinct from the active site, this compound locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[4][6] This restores normal epigenetic regulation and promotes the differentiation of leukemic blasts into mature myeloid cells.[4][5]

Mechanism of Action of this compound in AML

The primary mechanism by which this compound induces differentiation in IDH1-mutant AML is through the inhibition of 2-HG production. This leads to a cascade of downstream effects that ultimately reverse the epigenetic block on differentiation.

Signaling Pathway of Mutant IDH1 and this compound Intervention

The following diagram illustrates the signaling pathway initiated by mutant IDH1 and the point of intervention by this compound.

GSK864_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1-Mutant AML Cell cluster_2 This compound Intervention Isocitrate Isocitrate IDH1_wt IDH1_wt Isocitrate->IDH1_wt alpha_KG alpha_KG IDH1_wt->alpha_KG TET_JmjC TET_JmjC alpha_KG->TET_JmjC Cofactor for Demethylation Demethylation TET_JmjC->Demethylation Promotes Differentiation Differentiation Demethylation->Differentiation Allows Isocitrate_mut Isocitrate IDH1_mut Mutant IDH1 (e.g., R132H, R132C) Isocitrate_mut->IDH1_mut alpha_KG_mut alpha-Ketoglutarate IDH1_mut->alpha_KG_mut 2_HG 2-Hydroxyglutarate (Oncometabolite) IDH1_mut->2_HG Neomorphic activity alpha_KG_mut->IDH1_mut TET_JmjC_inhib TET & JmjC Enzymes 2_HG->TET_JmjC_inhib Inhibits Hypermethylation DNA & Histone Hypermethylation TET_JmjC_inhib->Hypermethylation Leads to Diff_Block Differentiation Block Hypermethylation->Diff_Block This compound This compound IDH1_mut_inhib Mutant IDH1 This compound->IDH1_mut_inhib Allosterically inhibits 2_HG_reduced Reduced 2-HG IDH1_mut_inhib->2_HG_reduced Blocks production of TET_JmjC_restored Restored TET & JmjC Activity 2_HG_reduced->TET_JmjC_restored Demethylation_restored Restored Demethylation TET_JmjC_restored->Demethylation_restored Differentiation_induced Induced Differentiation Demethylation_restored->Differentiation_induced

This compound's mechanism of action in IDH1-mutant AML.

Quantitative Data on this compound's Efficacy

This compound demonstrates potent and selective inhibition of various IDH1 mutants, leading to a reduction in 2-HG levels and subsequent anti-leukemic effects.

ParameterValueCell Line / ModelReference
IC50 vs. IDH1 R132C 9 nMEnzyme Assay[5]
IC50 vs. IDH1 R132H 15 nMEnzyme Assay[5]
IC50 vs. IDH1 R132G 17 nMEnzyme Assay[5]
EC50 for 2-HG Inhibition 320 nMR132C IDH1 mutant HT1080 cells[4]
In Vivo Dosage 150 mg/kgNSG mice with AML xenografts[4][7]
Effect on Leukemic Blasts Significant decreaseIn vivo xenograft model[4][5][7]
Effect on Mature Myeloid Cells Relative increaseIn vivo xenograft model[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Xenograft Model for AML

This protocol is designed to assess the in vivo efficacy of this compound on primary IDH1-mutant human AML cells.

  • Animal Model: Sublethally irradiated NOD/SCID gamma (NSG) mice are used as recipients.[4][7]

  • Cell Transplantation: Primary bone marrow cells from IDH1-mutant AML patients are transplanted into the NSG mice.[4][7]

  • Engraftment Confirmation: Three weeks post-transplantation, bone marrow aspirates are analyzed by flow cytometry to confirm human CD45+ cell engraftment.[4]

  • Treatment: Mice are treated with either vehicle control or this compound at a dose of 150 mg/kg, typically administered intraperitoneally.[4][7]

  • Monitoring: The percentage of human CD45+ cells and blast populations (SSClow CD45low/+) are monitored pre- and post-treatment.[4]

Flow Cytometry for Differentiation Markers

Flow cytometry is employed to quantify changes in cell surface markers indicative of myeloid differentiation.

  • Cell Preparation: Bone marrow cells from treated and control mice are harvested, and red blood cells are lysed.

  • Antibody Staining: Cells are stained with a panel of fluorescently conjugated antibodies, including anti-human CD45, anti-human CD38, and anti-human CD15.[4][7]

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of cells expressing specific markers (e.g., an increase in CD15-positive cells) is quantified to assess the level of granulocytic differentiation.[7]

Cytomorphology Analysis

Cytological examination of sorted cells provides qualitative evidence of cellular maturation.

  • Cell Sorting: Viable human AML cells (mCD45.1-huCD45+) are sorted from the bone marrow of treated and control mice.[7]

  • Cytospin Preparation: Sorted cells are spun onto glass slides.

  • Staining: Slides are stained with Wright-Giemsa or a similar stain.

  • Microscopic Examination: Stained slides are examined under a microscope for morphological signs of myeloid differentiation, such as an increased cytoplasm-to-nuclear ratio and nuclear indentation or segmentation.[7]

Experimental and Logical Workflows

Visualizing experimental workflows can aid in understanding the logical progression of the research.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Studies cluster_2 Endpoint Analyses Enzyme_Assay Enzyme Assays (IC50 determination) Cell_Based_Assay Cell-Based Assays (2-HG inhibition, EC50) Enzyme_Assay->Cell_Based_Assay AML_Patient_Samples IDH1-Mutant AML Patient Samples Xenotransplantation Xenotransplantation AML_Patient_Samples->Xenotransplantation NSG_Mice Sublethally Irradiated NSG Mice NSG_Mice->Xenotransplantation Engraftment Engraftment Confirmation (3 weeks) Xenotransplantation->Engraftment Treatment_Groups Treatment Groups (Vehicle vs. This compound) Engraftment->Treatment_Groups Analysis Endpoint Analysis Treatment_Groups->Analysis Flow_Cytometry Flow Cytometry (CD45, CD38, CD15) Analysis->Flow_Cytometry Cytomorphology Cytomorphology (Cellular Maturation) Analysis->Cytomorphology 2HG_Measurement 2-HG Measurement (LC-MS/MS) Analysis->2HG_Measurement

Preclinical evaluation workflow for this compound in AML.

Impact on Key Hematopoietic Transcription Factors

While direct studies on the effect of this compound on specific transcription factors like PU.1 and CEBPA are not extensively detailed in the initial search results, the mechanism of action of IDH1 inhibitors strongly suggests an indirect influence. The hypermethylation state induced by mutant IDH1 is known to silence genes critical for myeloid differentiation, including those regulated by PU.1 and CEBPA.

  • PU.1: A master regulator of myeloid differentiation, PU.1 expression is often suppressed in AML.[8] The reversal of hypermethylation by this compound would be expected to lead to the re-expression of PU.1 and its target genes, thereby promoting differentiation.

  • CEBPA: CCAAT/enhancer-binding protein alpha (CEBPA) is another crucial transcription factor for granulocytic differentiation, and its function is frequently impaired in AML.[9][10] Similar to PU.1, restoring a normal methylation landscape through IDH1 inhibition could reactivate CEBPA expression and function.

Further research is warranted to directly elucidate the changes in the expression and activity of these and other key hematopoietic transcription factors following treatment with this compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of mutant IDH1 that effectively reduces the oncometabolite 2-HG in AML cells. This leads to the reversal of a global hypermethylation phenotype, thereby overcoming the block in cellular differentiation. Preclinical studies have demonstrated the ability of this compound to reduce leukemic blasts and promote the maturation of myeloid cells in vivo. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other mutant IDH1 inhibitors. Future studies should focus on the direct impact of these inhibitors on the transcriptional networks that govern hematopoietic differentiation to further refine their clinical application.

References

The Impact of GSK864 on Epigenetic Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the epigenetic reprogramming of various cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on epigenetic modifications, and detailed experimental protocols for studying these effects.

Introduction: The Role of Mutant IDH1 in Epigenetic Dysregulation

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][7]

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases.[5][7][8] This family of enzymes includes crucial epigenetic modifiers such as histone demethylases (e.g., JmjC domain-containing histone demethylases) and DNA demethylases (e.g., TET family enzymes).[5][8]

The resulting inhibition of these demethylases leads to a global hypermethylation of both histones and DNA, causing profound changes in gene expression that block cellular differentiation and promote tumorigenesis.[5][8][9][10]

This compound: A Targeted Inhibitor of Mutant IDH1

This compound is a chemical probe designed to specifically inhibit the activity of mutant IDH1.[11] By blocking the production of 2-HG, this compound aims to restore the normal function of histone and DNA demethylases, thereby reversing the aberrant epigenetic landscape established by the IDH1 mutation.[1][2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

ParameterTargetValueCell Line/SystemReference
IC50 IDH1 R132C8.8 nMBiochemical Assay[11]
IDH1 R132H15.2 nMBiochemical Assay[11]
IDH1 R132G16.6 nMBiochemical Assay[11]
EC50 2-HG Production320 nMHT1080 fibrosarcoma cells (R132C)[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by mutant IDH1 and a general workflow for investigating the epigenetic effects of this compound.

G cluster_0 Normal Cell cluster_1 IDH1 Mutant Cell cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) Histone_DNA_Demethylation Histone_DNA_Demethylation aKG->Histone_DNA_Demethylation Co-factor for Demethylases Normal_Gene_Expression Normal_Gene_Expression Histone_DNA_Demethylation->Normal_Gene_Expression Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (wild-type) Two_HG Two_HG aKG_mut->Two_HG IDH1 (mutant) Demethylase_Inhibition Demethylase_Inhibition Two_HG->Demethylase_Inhibition Inhibits Hypermethylation Hypermethylation Demethylase_Inhibition->Hypermethylation Leads to Altered_Gene_Expression Altered_Gene_Expression Hypermethylation->Altered_Gene_Expression This compound This compound IDH1_mutant_activity Mutant IDH1 Activity This compound->IDH1_mutant_activity Inhibits Two_HG_production 2-HG Production IDH1_mutant_activity->Two_HG_production Blocks Demethylase_Restoration Demethylase Activity Two_HG_production->Demethylase_Restoration Restores Reversal_of_Hypermethylation Reversal_of_Hypermethylation Demethylase_Restoration->Reversal_of_Hypermethylation

Caption: Signaling pathway of mutant IDH1 and the intervention by this compound.

G cluster_0 Experimental Workflow cluster_1 Epigenetic Analysis cluster_2 Gene Expression Analysis Cell_Culture Culture IDH1-mutant and wild-type cells Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Harvesting Harvest cells for downstream analysis Treatment->Harvesting ChIP Chromatin Immunoprecipitation (ChIP) for histone marks (e.g., H3K9me3, H3K27me3) Harvesting->ChIP Bisulfite_Seq Bisulfite Sequencing for DNA methylation Harvesting->Bisulfite_Seq Mass_Spec Mass Spectrometry for global histone modification analysis Harvesting->Mass_Spec RNA_Seq RNA Sequencing Harvesting->RNA_Seq RT_qPCR RT-qPCR for specific genes Harvesting->RT_qPCR Data_Analysis Data Analysis and Interpretation ChIP->Data_Analysis Bisulfite_Seq->Data_Analysis Mass_Spec->Data_Analysis RNA_Seq->Data_Analysis RT_qPCR->Data_Analysis

Caption: General experimental workflow for studying this compound's epigenetic impact.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of this compound on epigenetic modifications.

Cell Culture and this compound Treatment
  • Cell Lines: Use cell lines endogenously expressing an IDH1 mutation (e.g., HT1080 for R132C) or engineered cell lines with ectopic expression of mutant IDH1.[1][2] As a control, use corresponding wild-type IDH1 cell lines.

  • Culture Conditions: Maintain cells in the recommended medium and conditions. For example, HT1080 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution.[11] Prepare working concentrations by diluting the stock solution in the cell culture medium.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., ranging from 10 nM to 1 µM) or a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours) before harvesting.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific histone modifications at particular genomic regions.[12]

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3). Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Bisulfite Sequencing for DNA Methylation Analysis

This technique is used to determine the methylation status of CpG sites in DNA.[12]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from this compound-treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target regions of interest using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products. The methylation status of each CpG site is determined by comparing the sequence to the original unconverted sequence.

  • Genome-wide Analysis: For a genome-wide perspective, techniques such as Whole Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS) can be employed.

Western Blotting for Histone Modifications

Western blotting can be used to assess global changes in histone modifications.

  • Histone Extraction: Isolate histones from the nuclei of this compound-treated and control cells using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the histone modification of interest. Use an antibody against a total histone (e.g., anti-H3) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize the signal of the modified histone to the total histone.

Mass Spectrometry for Global Histone Modification Analysis

Mass spectrometry provides a comprehensive and unbiased quantification of a wide range of histone modifications simultaneously.

  • Histone Extraction and Derivatization: Extract and purify histones as described for Western blotting. Chemically derivatize the histones to improve ionization and fragmentation.

  • LC-MS/MS Analysis: Separate the histone peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify and quantify the different histone modifications using specialized software. This will provide a global profile of histone marks and how they are altered by this compound treatment.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring IDH1 mutations. Its ability to reverse the epigenetic dysregulation caused by the oncometabolite 2-HG highlights the critical link between metabolism and epigenetics in cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other mutant IDH1 inhibitors on the cancer epigenome. A thorough understanding of these mechanisms is paramount for the continued development of targeted epigenetic therapies.

References

Preliminary Studies on GSK864 in Glioma Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on GSK864, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the context of glioma cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further investigation into the therapeutic potential of this compound for glioma.

Introduction to this compound and its Target in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism.

This compound is a chemical probe and potent, allosteric inhibitor of mutant IDH1. It has been investigated for its ability to reverse the oncogenic effects of IDH1 mutations by blocking the production of D-2HG. Preliminary studies suggest that the pharmacological inactivation of mutant IDH1 by inhibitors like this compound can decrease glioblastoma growth in vitro.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity and the effects of IDH1 mutation on glioma cell lines.

Table 1: Inhibitory Activity of this compound against Mutant IDH1 Enzymes

Mutant IDH1 IsoformIC50 (nM)
R132C8.8
R132H15.2
R132G16.6

Data sourced from MedchemExpress. This data reflects enzymatic inhibition, not cellular viability.

Table 2: Effect of this compound on 2-Hydroxyglutarate (2-HG) Production

Cell LineIDH1 MutationAssay MethodEC50 (nM)
HT1080 (Fibrosarcoma)R132CLC-MS/MS320

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in glioma cell lines. These are standardized protocols that can be adapted for specific experimental questions.

Glioma Cell Culture

Objective: To maintain and propagate glioma cell lines for in vitro experiments.

Materials:

  • Glioma cell lines (e.g., U87MG, A172, patient-derived glioma stem-like cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Maintain glioma cell lines in T-75 flasks with supplemented DMEM.

  • For subculturing, aspirate the old medium and wash the cells with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density for maintenance or experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of glioma cells.

Materials:

  • Glioma cells

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in glioma cells following treatment with this compound.

Materials:

  • Glioma cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed glioma cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).

Materials:

  • Glioma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-IDH1-R132H, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation A Glioma Cell Lines (e.g., U87MG, A172) B Culture & Passage A->B C Seed for Experiments B->C D Treat with this compound (various concentrations and times) C->D E Cell Viability Assay (MTT) D->E Assess Proliferation F Apoptosis Assay (Annexin V/PI) D->F Quantify Apoptosis G Western Blot Analysis D->G Analyze Protein Expression H Determine IC50 Values E->H I Percentage of Apoptotic Cells F->I J Changes in Protein Phosphorylation G->J

Experimental workflow for studying this compound in glioma cell lines.

idh1_signaling cluster_idh1 Mutant IDH1 Signaling cluster_downstream Downstream Effects mut_idh1 Mutant IDH1 (R132H) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_idh1->two_HG nadp NADP+ mut_idh1->nadp aKG α-Ketoglutarate aKG->mut_idh1 epigenetics Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->epigenetics Inhibits TET & JmjC enzymes metabolism Altered Metabolism two_HG->metabolism nadph NADPH nadph->mut_idh1 diff Block in Cellular Differentiation epigenetics->diff This compound This compound This compound->mut_idh1 Inhibits

Simplified signaling pathway of mutant IDH1 and the action of this compound.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pi3k p_akt p-Akt (Active) pip3->p_akt Activates akt Akt akt->p_akt downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Inhibition of Apoptosis downstream->apoptosis idh1_r132h IDH1 (R132H) Overexpression idh1_r132h->p_akt Decreases Phosphorylation

The PI3K/Akt pathway in glioma and the reported effect of IDH1 R132H.

Discussion and Future Directions

The available preliminary data indicate that this compound is a potent inhibitor of mutant IDH1 and can reverse some of the molecular characteristics associated with the IDH1-mutant phenotype in cancer cells. One study has shown that this compound can reverse the selective sensitivity of IDH1-mutant glioma cells to a combination of GSK-J4 and Belinostat, suggesting a clear on-target effect in a glioma context. Furthermore, the same study demonstrated that this compound could reverse gene expression changes related to cholesterol biosynthesis and cellular stress responses induced by the IDH1 mutation.

However, there is a notable lack of publicly available, detailed quantitative data on the direct effects of this compound on the viability and apoptosis of a broad panel of glioma cell lines. While the inhibition of the mutant IDH1 enzyme is expected to reduce cell proliferation and induce apoptosis, further studies are required to quantify these effects and establish dose-response relationships and optimal treatment schedules in different glioma subtypes.

Future research should focus on:

  • Determining the IC50 values of this compound for cell viability in a panel of IDH1-mutant and wild-type glioma cell lines. This will establish the potency and selectivity of this compound in a cellular context.

  • Quantifying the induction of apoptosis by this compound in glioma cells. This will clarify the mechanism of cell death induced by the inhibitor.

  • Investigating the direct impact of this compound on key signaling pathways, such as PI3K/Akt and MAPK, in glioma cells. This will provide a more complete understanding of the molecular mechanisms of action of this compound.

  • Evaluating the efficacy of this compound in combination with standard-of-care therapies for glioma, such as temozolomide and radiation. This will assess the potential for synergistic therapeutic effects.

References

Understanding the selectivity profile of GSK864 for IDH1 mutants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] this compound is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]

Mechanism of Action

This compound functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of α-KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to α-KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]

Data Presentation: Selectivity and Potency of this compound

This compound demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.

TargetAssay TypePotency (IC50/EC50)Reference
IDH1-R132C Biochemical IC508.8 nM - 9 nM[6][7][8][9]
IDH1-R132H Biochemical IC5015 nM - 15.2 nM[6][7][8][9][10]
IDH1-R132G Biochemical IC5016.6 nM - 17 nM[6][7][8][9]
WT-IDH1 Biochemical IC50~470 nM[11]
HT1080 cells (IDH1-R132C) Cellular EC50 (2-HG reduction)320 nM[1][6]

Mandatory Visualization

Signaling Pathway of Mutant IDH1 and this compound Inhibition

G cluster_pathway Mutant IDH1 Neomorphic Activity aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H, R132C) aKG->mIDH1 Substrate TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG NADPH-dependent Reduction Epigenetics Epigenetic Dysregulation (TET2, KDM Inhibition) TwoHG->Epigenetics DiffBlock Block in Cellular Differentiation Epigenetics->DiffBlock Tumorigenesis Tumorigenesis DiffBlock->Tumorigenesis This compound This compound This compound->mIDH1 Allosteric Inhibition

Caption: Mechanism of Mutant IDH1 and Inhibition by this compound.

Experimental Workflow for Inhibitor Selectivity Profiling

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Assessment biochem Biochemical Assays ic50 Determine IC50 values: - IDH1 Mutants (R132C/H/G) - Wild-Type IDH1 - Wild-Type/Mutant IDH2 biochem->ic50 cell_assays Cellular Assays biochem->cell_assays hg_reduction Measure 2-HG Reduction (EC50) in IDH1-mutant cell lines (e.g., HT1080) cell_assays->hg_reduction diff_assays Assess Induction of Differentiation in primary AML cells cell_assays->diff_assays invivo In Vivo Models cell_assays->invivo pk_studies Pharmacokinetic (PK) Studies in mice to assess exposure invivo->pk_studies xenograft AML Xenograft Models: - Assess reduction of leukemic blasts - Monitor differentiation markers invivo->xenograft

References

GSK864: A Chemical Probe for Isocitrate Dehydrogenase 1 (IDH1) Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the R132 residue, enable the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]

GSK864 has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this compound exhibits favorable properties for both in vitro and in vivo studies, allowing for detailed investigation of the IDH1 signaling pathway.[1][4]

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency and cellular activity.

Table 1: In Vitro Potency of this compound Against IDH1 Variants

TargetIC50 (nM)
IDH1 R132C8.8 - 9
IDH1 R132H15 - 15.2
IDH1 R132G16.6 - 17
Wild-Type IDH1~466.5 - 470

(Data sourced from references[4][6][7][8][9])

Table 2: Cellular Activity of this compound

Cell LineIDH1 MutationAssayEC50 (nM)
HT1080 FibrosarcomaR132C2-HG Production Inhibition (LC-MS/MS)320

(Data sourced from references[1][7][10])

Mechanism of Action

This compound functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1 enzyme distinct from the active site.[5][6] This binding event induces a conformational change that specifically prevents the neomorphic reduction of α-KG to 2-HG, without significantly affecting the wild-type enzyme's ability to convert isocitrate to α-KG at lower concentrations.[8][11]

By inhibiting the production of 2-HG, this compound helps to reverse the downstream oncogenic effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to a block in cellular differentiation.[1][2] Treatment with this compound reduces 2-HG levels, thereby restoring the function of these enzymes and promoting the differentiation of malignant cells.[6][8]

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 aKG_wt α-Ketoglutarate Metabolism Normal Metabolism & Differentiation aKG_wt->Metabolism WT_IDH1->aKG_wt aKG_mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 (e.g., R132H) aKG_mut->Mut_IDH1 TwoHG 2-Hydroxyglutarate (2-HG) Epigenetics Epigenetic Dysregulation (TET Inhibition) TwoHG->Epigenetics Mut_IDH1->TwoHG Diff_Block Differentiation Block Epigenetics->Diff_Block This compound This compound This compound->Mut_IDH1

Caption: Mechanism of this compound action on mutant IDH1 signaling.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

Biochemical IDH1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant IDH1.

  • Reagents and Materials:

    • Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).

    • Substrate: α-Ketoglutarate (α-KG).

    • Cofactor: NADPH.

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0.[11][12]

    • This compound stock solution in DMSO.

    • 384-well microplate.

    • Plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then further dilute in assay buffer.

    • In a microplate, add the assay buffer, NADPH, and the this compound dilution (or DMSO for control).

    • Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.

    • Initiate the reaction by adding α-KG to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

    • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with this compound.

  • Reagents and Materials:

    • IDH1-mutant cell line (e.g., HT1080, which harbors the R132C mutation).[1][7]

    • Cell culture medium and supplements.

    • This compound stock solution in DMSO.

    • Lysis/Extraction Buffer: 80:20 Methanol:Water solution, pre-chilled to -80°C.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Seed HT1080 cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.[1][13]

    • After incubation, aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

    • Transfer the supernatant (containing metabolites) to a new tube for analysis.

    • Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.[1]

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Plot the normalized 2-HG levels against this compound concentration to determine the EC50 value.

Chemoproteomics for Selectivity Profiling

To confirm the selectivity of the chemical series, a chemoproteomic approach using a close, functionalized analog of this compound (GSK321) can be employed.[4]

  • Methodology Overview:

    • Immobilization: A functionalized analog of this compound (like GSK321) is covalently attached to sepharose beads.[4]

    • Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to allow the probe to bind to its protein targets.[4]

    • Washing: Non-specifically bound proteins are washed away.

    • Elution: Specifically bound proteins are eluted from the beads.

    • Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other proteins in the lysate.[1][4]

A Biochemical Screening B Cellular Assays A->B sub_A Enzymatic Assay (IC50 Determination) A->sub_A C Selectivity Profiling B->C sub_B 2-HG Inhibition (EC50) Cell Viability/Apoptosis B->sub_B D In Vivo Evaluation C->D sub_C Chemoproteomics Kinase Panel Screening C->sub_C sub_D Pharmacokinetics (PK) Xenograft Models D->sub_D

Caption: Experimental workflow for evaluating an IDH1 chemical probe.

Conclusion

This compound is a well-characterized chemical probe for studying mutant IDH1. Its high potency against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel therapeutic strategies targeting this critical oncogenic pathway.

References

Methodological & Application

Application Notes and Protocols: GSK864 for In Vitro Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3]

GSK864 is a potent and selective, allosteric inhibitor of mutant IDH1.[3][4] It binds to an allosteric site at the dimer interface, locking the enzyme in a catalytically inactive conformation.[2][5] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against mutant IDH1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Mutant IDH1 Enzymes
Mutant IDH1 VariantIC50 (nM)Assay Type
R132H15.2[6]Biochemical
R132C8.8[6]Biochemical
R132G16.6[6]Biochemical
Table 2: Cellular Activity of this compound
Cell LineMutant IDH1 VariantEC50 (nM) for 2-HG InhibitionAssay Type
HT1080 fibrosarcomaR132C320LC-MS/MS[6]

Signaling Pathway

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate to D-2-hydroxyglutarate, which is considered an oncometabolite. This compound acts as an allosteric inhibitor, preventing this conversion.

IDH1_Pathway cluster_0 Normal IDH1 Activity cluster_1 Mutant IDH1 Neomorphic Activity cluster_2 Inhibition by this compound Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH1 (wild-type) NADP+ to NADPH alpha-Ketoglutarate_mut alpha-Ketoglutarate D-2-Hydroxyglutarate D-2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->D-2-Hydroxyglutarate IDH1 (mutant) NADPH to NADP+ IDH1_mutant_inactive IDH1 (mutant) Inactive Conformation This compound This compound This compound->IDH1_mutant_inactive Allosteric Binding

Caption: Mutant IDH1 signaling and inhibition by this compound.

Experimental Protocols

Biochemical Assay for IDH1 Inhibition (Fluorescence-Based)

This protocol describes a coupled-enzyme assay to determine the IC50 of this compound by measuring the consumption of NADPH, which is monitored by the reduction of a fluorescent probe.

Materials:

  • Recombinant human IDH1 (R132H, R132C, or R132G) enzyme

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Solution: Dilute the recombinant mutant IDH1 enzyme in Assay Buffer to the desired concentration (e.g., 30 nM).[5]

  • Reaction Mixture: Prepare a reaction mixture containing α-KG (1.5 mM), NADPH (50 µM), diaphorase, and resazurin in Assay Buffer.[5][7]

  • Assay Protocol: a. Add 50 µL of the enzyme solution to each well of a 96-well plate. b. Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to each well. e. Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, this compound, Substrates) Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Compound Add this compound/ Vehicle Control Dispense_Enzyme->Add_Compound Pre-incubate Pre-incubate (15 min, RT) Add_Compound->Pre-incubate Initiate_Reaction Initiate Reaction with Substrate Mixture Pre-incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Initiate_Reaction->Measure_Fluorescence Analyze_Data Data Analysis (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro IDH1 inhibition assay.
Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production

This protocol describes the measurement of D-2-HG levels in cell culture media or cell lysates from IDH1-mutant cells treated with this compound.

Materials:

  • IDH1-mutant cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound

  • D-2-Hydroxyglutarate (D-2-HG) Assay Kit (e.g., colorimetric or fluorometric) or access to LC-MS/MS

  • 96-well cell culture plates

  • Reagents for cell lysis (if measuring intracellular 2-HG)

Procedure:

  • Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture supernatant.

    • Intracellular 2-HG: Wash the cells with PBS, and then lyse the cells using an appropriate lysis buffer or by methods such as methanol extraction.

  • 2-HG Measurement:

    • Enzymatic Assay: Use a commercial D-2-HG assay kit. These kits typically involve an enzymatic reaction that converts D-2-HG and produces a colorimetric or fluorescent signal. Follow the manufacturer's protocol.

    • LC-MS/MS: For a more sensitive and specific measurement, use a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection of 2-HG.

  • Data Analysis: a. Generate a standard curve using known concentrations of D-2-HG. b. Determine the concentration of 2-HG in each sample. c. Normalize the 2-HG levels to cell number or protein concentration. d. Plot the percentage of 2-HG inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as an inhibitor of mutant IDH1. The biochemical assay allows for the direct determination of the inhibitor's potency against the purified enzyme, while the cell-based assay confirms its activity in a more physiologically relevant context by measuring the reduction of the oncometabolite 2-HG. These assays are essential tools for the preclinical evaluation of mutant IDH1 inhibitors.

References

Application Notes and Protocols for GSK864 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Clarification on the Primary Target of GSK864

Extensive review of the scientific literature indicates that this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, specifically targeting the R132C, R132H, and R132G variants.[1][2][3][4][5] It is crucial for researchers to be aware that this compound is not a KAT6A (Lysine Acetyltransferase 6A) inhibitor. The following application notes and protocols are therefore based on its well-established function as an IDH1 mutant inhibitor.

Part 1: this compound as an IDH1 Mutant Inhibitor

Mechanism of Action

Mutations in the IDH1 enzyme, commonly found in various cancers like acute myeloid leukemia (AML) and glioma, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[6][7] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]

This compound acts as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme and locking it in an inactive conformation.[4][8] This prevents the conversion of α-KG to D-2HG, thereby reducing intracellular D-2HG levels. The intended downstream effects of this compound treatment in IDH1-mutant cells include the reversal of hypermethylation patterns and the induction of cellular differentiation.[4][8]

A logical diagram illustrating the mechanism of action of this compound is provided below.

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 This compound Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH1-WT Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut IDH1-WT D-2HG D-2-Hydroxyglutarate alpha-KG_mut->D-2HG IDH1-Mutant Epigenetic Dysregulation Epigenetic Dysregulation D-2HG->Epigenetic Dysregulation Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block This compound This compound IDH1-Mutant_Inhibited IDH1-Mutant (Inactive) This compound->IDH1-Mutant_Inhibited Inhibits IDH1-Mutant_Inhibited->D-2HG_blocked Blocks production of

Mechanism of Action of this compound
Quantitative Data

The inhibitory activity of this compound against various IDH1 mutants has been quantified in biochemical assays.

TargetIC50 (nM)
IDH1 R132C8.8 - 9
IDH1 R132H15 - 15.2
IDH1 R132G16.6 - 17
Wild-Type IDH1~470

Data compiled from multiple sources.[3][4][5][7]

In cellular assays, this compound has been shown to inhibit the production of 2-HG in HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, with an EC50 of 320 nM.[1][8]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.[2][5] Sonication may be recommended to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

2. Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization will be required for specific cell lines and experimental aims.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.

  • Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. For suspension cells, add the required volume of the this compound working solution to the cell suspension. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for differentiation studies) under standard cell culture conditions (e.g., 37°C, 5% CO2).[9][10]

  • Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of this compound on cell growth.

    • 2-HG Measurement (LC-MS/MS): To confirm the on-target effect of the inhibitor.

    • Western Blotting: To analyze the expression of differentiation markers or other proteins of interest.

    • Flow Cytometry: To assess cell cycle progression or the expression of cell surface differentiation markers.

    • Gene Expression Analysis (qRT-PCR, RNA-seq): To investigate changes in the transcriptome.

The following diagram outlines a general experimental workflow for using this compound in cell culture.

cluster_analysis Downstream Analysis Options Start Start Prepare this compound Stock Solution (in DMSO) Prepare this compound Stock Solution (in DMSO) Seed Cells in Culture Plates Seed Cells in Culture Plates Prepare this compound Stock Solution (in DMSO)->Seed Cells in Culture Plates Prepare Working Concentrations of this compound in Media Prepare Working Concentrations of this compound in Media Seed Cells in Culture Plates->Prepare Working Concentrations of this compound in Media Treat Cells (include Vehicle Control) Treat Cells (include Vehicle Control) Prepare Working Concentrations of this compound in Media->Treat Cells (include Vehicle Control) Incubate for Desired Time Incubate for Desired Time Treat Cells (include Vehicle Control)->Incubate for Desired Time Harvest Cells Harvest Cells Incubate for Desired Time->Harvest Cells Downstream Analysis Downstream Analysis Harvest Cells->Downstream Analysis End End Downstream Analysis->End Viability Assay Viability Assay Downstream Analysis->Viability Assay 2-HG Measurement 2-HG Measurement Downstream Analysis->2-HG Measurement Western Blot Western Blot Downstream Analysis->Western Blot Flow Cytometry Flow Cytometry Downstream Analysis->Flow Cytometry Gene Expression Gene Expression Downstream Analysis->Gene Expression

Experimental Workflow for this compound Treatment

Part 2: Overview of the KAT6A Signaling Pathway

While this compound does not target KAT6A, understanding the KAT6A pathway is important for researchers in the field of epigenetics and cancer biology.

KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene transcription.[11][12][13] It primarily acetylates lysine residues on histone H3, such as H3K9 and H3K23.[11][14]

In certain cancers, such as glioblastoma, KAT6A has been shown to be upregulated.[11][12] Its activity can lead to the activation of oncogenic signaling pathways. One such pathway involves the KAT6A-mediated acetylation of H3K23. This acetylation mark recruits the protein TRIM24 to the promoter of the PIK3CA gene, leading to its transcriptional activation.[11][12] The increased expression of PIK3CA, the catalytic subunit of PI3K, subsequently activates the PI3K/AKT signaling cascade, which promotes cell proliferation, migration, and tumorigenesis.[11][12][15]

A diagram of the KAT6A-PI3K/AKT signaling pathway is presented below.

KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23ac Histone_H3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_Promoter PIK3CA Promoter TRIM24->PIK3CA_Promoter Binds to PIK3CA_Transcription PIK3CA Transcription PIK3CA_Promoter->PIK3CA_Transcription Activates PI3K PI3K PIK3CA_Transcription->PI3K AKT_Activation AKT Activation PI3K->AKT_Activation Cell_Proliferation Cell Proliferation AKT_Activation->Cell_Proliferation Tumorigenesis Tumorigenesis AKT_Activation->Tumorigenesis

KAT6A-PI3K/AKT Signaling Pathway

References

Application Notes and Protocols for GSK864 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G, with low nanomolar efficacy.[1][3] In cancer cells harboring these mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5] this compound inhibits the production of 2-HG, thereby restoring normal cellular processes and impeding cancer progression.[1][4] These application notes provide detailed protocols for the preparation and administration of this compound in in vivo mouse models, particularly for studies involving acute myeloid leukemia (AML) xenografts.

Mechanism of Action

Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of α-KG to 2-HG. This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, preventing the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels can lead to the reversal of hypermethylation, a key epigenetic alteration driven by this oncometabolite, and promote the differentiation of cancer cells, such as leukemic blasts.[1][4]

GSK864_Mechanism_of_Action cluster_0 Mutant IDH1 Enzyme cluster_1 Cellular Effects alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Conversion epigenetic_dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) two_HG->epigenetic_dysregulation differentiation_block Block in Cellular Differentiation epigenetic_dysregulation->differentiation_block tumorigenesis Tumorigenesis differentiation_block->tumorigenesis This compound This compound This compound->mutant_IDH1 Allosteric Inhibition Experimental_Workflow cluster_workflow AML Xenograft Model Workflow start Start transplantation Xenotransplantation (IDH1-mutant AML cells into NSG mice) start->transplantation engraftment Engraftment Confirmation (Bone marrow aspirates at 3 weeks) transplantation->engraftment randomization Randomization engraftment->randomization treatment Treatment (this compound 150 mg/kg IP daily for 14-15 days) randomization->treatment control Vehicle Control randomization->control monitoring Monitoring (Body weight, clinical signs) treatment->monitoring control->monitoring endpoints Endpoint Analysis (Flow cytometry for blasts, 2-HG levels) monitoring->endpoints end End endpoints->end

References

Application Notes and Protocols: Western Blot Analysis for IDH1 Expression and Downstream Signaling After GSK864 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis. GSK864 is a potent and selective allosteric inhibitor of mutant IDH1.[1] It has been shown to reduce 2-HG levels, inhibit cell proliferation, and promote differentiation in cancer cells harboring IDH1 mutations.[2] At higher concentrations, this compound can also inhibit wild-type IDH1.[2][3]

These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of this compound treatment on IDH1 and its downstream signaling pathways. While the primary mechanism of this compound is the inhibition of IDH1 enzymatic activity rather than the alteration of its total protein expression, Western blotting remains an essential tool to confirm the presence of the target protein and to analyze the modulation of downstream signaling cascades.

Data Presentation

The following table summarizes the known quantitative effects of this compound on mutant and wild-type IDH1, as well as its impact on cellular processes.

Parameter Cell Line/System This compound Concentration Effect Reference
IC50 (Mutant IDH1 R132C) Enzyme Assay8.8 nMInhibition of enzymatic activity[1]
IC50 (Mutant IDH1 R132H) Enzyme Assay15.2 nMInhibition of enzymatic activity[1]
IC50 (Mutant IDH1 R132G) Enzyme Assay16.6 nMInhibition of enzymatic activity[1]
EC50 (2-HG Production) HT1080 (IDH1 R132C)320 nMReduction of intracellular 2-HG[1]
Cell Proliferation Jurkat & MV-11 (Wild-type IDH1)2 µM (48h)Significant inhibition[2][3]
Apoptosis Jurkat & MV-11 (Wild-type IDH1)2 µM (48h)Induction of apoptosis[2][3]

Signaling Pathways and Experimental Workflow

IDH1 Signaling Pathway

Mutant IDH1 utilizes α-ketoglutarate (α-KG) to produce the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Wild-type IDH1, on the other hand, plays a role in cellular metabolism and redox balance, and its overexpression has been observed in some primary glioblastomas.[4] The PI3K/AKT/mTOR pathway is one of the key signaling cascades that can be influenced by IDH1 activity.

IDH1_Signaling_Pathway IDH1 Signaling Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects Isocitrate Isocitrate IDH1_wt Wild-type IDH1 Isocitrate->IDH1_wt NADP+ alpha-KG alpha-KG IDH1_mut Mutant IDH1 alpha-KG->IDH1_mut NADPH PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway alpha-KG->PI3K_AKT_mTOR IDH1_wt->alpha-KG NADPH D-2HG D-2-Hydroxyglutarate IDH1_mut->D-2HG NADP+ Epigenetic_Alterations Epigenetic Alterations D-2HG->Epigenetic_Alterations This compound This compound This compound->IDH1_mut Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: A diagram of the IDH1 signaling pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis to assess IDH1 and downstream signaling proteins after this compound treatment.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture (e.g., IDH1-mutant glioma cells) GSK864_Treatment 2. This compound Treatment (Vehicle control and various concentrations) Cell_Culture->GSK864_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) GSK864_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-IDH1, anti-phospho-AKT, anti-β-actin) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Detection (ECL substrate) Secondary_Antibody->Detection Data_Analysis 11. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Workflow for Western blot analysis of IDH1.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Utilize appropriate cell lines for your study. For mutant IDH1 analysis, glioma cell lines (e.g., U87MG expressing mutant IDH1) or AML cell lines are suitable. For wild-type IDH1 studies, cell lines such as Jurkat and MV4-11 can be used.[2][3]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note that the final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The treatment duration can vary, but a 48 to 72-hour incubation period is common for assessing effects on cell signaling and proliferation.[2][3]

Western Blot Protocol
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Anti-IDH1 (to confirm protein presence)

      • Anti-phospho-AKT (Ser473)

      • Anti-total-AKT

      • Anti-phospho-mTOR (Ser2448)

      • Anti-total-mTOR

      • Anti-β-actin or anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control.

Conclusion

This compound is a valuable tool for studying the function of mutant and wild-type IDH1. While its primary effect is the inhibition of enzymatic activity, Western blot analysis is crucial for confirming the expression of IDH1 in the chosen cellular model and for dissecting the impact of this compound on downstream signaling pathways, such as the PI3K/AKT/mTOR cascade. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments to further elucidate the role of IDH1 in cancer and the therapeutic potential of its inhibitors.

References

Application Notes and Protocols: GSK864 Treatment of HT-1080 and U87 MG Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, such as R132C and R132H, are frequently observed in various cancers, including fibrosarcoma and glioma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including histone and DNA hypermethylation, which ultimately drive oncogenesis.[5][6][7] this compound specifically targets these mutant IDH1 enzymes, offering a promising therapeutic strategy for cancers harboring these mutations.

This document provides detailed application notes and protocols for the treatment of the HT-1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, and an engineered U87 MG glioblastoma cell line expressing the IDH1 R132H mutation, with this compound. The parental U87 MG cell line is wild-type for IDH1 and therefore not directly suitable for evaluating the efficacy of mutant-specific IDH1 inhibitors like this compound.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterHT-1080 (IDH1 R132C)U87 MG (IDH1 R132H, engineered)Reference
Enzymatic IC50
IDH1 R132C8.8 nM-[1][3]
IDH1 R132H-15.2 nM[1][3]
IDH1 R132G16.6 nM-[1][3]
2-HG Production EC50 320 nMNot explicitly found for this compound, but baseline 2-HG is high (167 µM in media)[1][8][9]
Cell Viability IC50 Not explicitly found4.7 µM[8][10]

Note: One study indicated no significant cytotoxicity for this compound in engineered U87 cells at 48 hours, which may seem to contradict the provided IC50 value. This could be due to differences in experimental conditions or endpoints (e.g., inhibition of 2-HG production vs. direct cytotoxicity).[10] Further investigation into the cytostatic versus cytotoxic effects is warranted.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

GSK864_Mechanism_of_Action cluster_0 Cellular Metabolism cluster_1 Epigenetic Regulation cluster_2 Cellular Response cluster_3 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-Type IDH1 TwoHG D-2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant IDH1 (R132C/H) TET_JHDM α-KG-Dependent Dioxygenases (e.g., TET, JHDM) aKG->TET_JHDM Co-factor TwoHG->TET_JHDM Inhibition Histone_DNA_Hypermethylation Histone & DNA Hypermethylation TET_JHDM->Histone_DNA_Hypermethylation Inhibition of Demethylation Altered_Gene_Expression Altered Gene Expression Histone_DNA_Hypermethylation->Altered_Gene_Expression Block_in_Differentiation Block in Cellular Differentiation Altered_Gene_Expression->Block_in_Differentiation Oncogenesis Oncogenesis Block_in_Differentiation->Oncogenesis This compound This compound This compound->aKG Inhibits conversion to 2-HG

Caption: Mechanism of mutant IDH1 and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_0 Cell Culture cluster_1 Assays cluster_2 Data Analysis start Seed HT-1080 or U87 MG (IDH1-mutant) cells treatment Treat with varying concentrations of this compound start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide staining) treatment->cell_cycle two_hg 2-HG Measurement (LC-MS/MS) treatment->two_hg ic50 Determine IC50/EC50 values viability->ic50 quantify_apoptosis Quantify apoptotic cell population apoptosis->quantify_apoptosis quantify_cell_cycle Quantify cell cycle distribution cell_cycle->quantify_cell_cycle quantify_2hg Quantify 2-HG levels two_hg->quantify_2hg

Caption: Workflow for evaluating this compound in vitro.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Materials:

  • HT-1080 (ATCC® CCL-121™) or U87 MG (IDH1 R132H engineered) cells

  • DMEM (for HT-1080) or EMEM (for U87 MG)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks, plates, and other sterile consumables

Procedure:

  • Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture U87 MG (IDH1 R132H) cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for subculturing.

Protocol 2: this compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • 6-well culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • 6-well culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: 2-Hydroxyglutarate (2-HG) Measurement

Materials:

  • 6-well culture plates

  • This compound stock solution

  • Methanol/water/chloroform extraction buffer

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed cells and treat with this compound as described previously.

  • After treatment, aspirate the medium and wash the cells with cold PBS.

  • Add cold extraction buffer to the cells and scrape them.

  • Collect the cell lysates and centrifuge to pellet the debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the 2-HG levels in the supernatant using an LC-MS/MS system.

  • Normalize the 2-HG levels to the total protein concentration or cell number.

References

Application Notes for GSK864: A Potent and Selective Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK864 is a potent, selective, and allosteric chemical probe inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in the IDH1 enzyme, particularly at the R132 residue (e.g., R132C, R132H, R132G), are driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.[4][5] These mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[4][6]

This compound acts by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[2][4] This selectively inhibits the production of 2-HG in cells harboring IDH1 mutations.[3][4] The reduction in 2-HG levels can reverse the associated hypermethylation patterns and induce differentiation in cancer cells.[4] Due to its pharmacokinetic properties, this compound is suitable for in vivo studies in mouse models to investigate the therapeutic potential of targeting mutant IDH1.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueSource(s)
Molecular Weight 558.60 g/mol [1]
Mechanism of Action Allosteric inhibitor of mutant IDH1[2]
IC₅₀ Values (Enzymatic) IDH1 R132C: 8.8 nM, 9 nM• IDH1 R132H: 15.2 nM, 15 nM• IDH1 R132G: 16.6 nM, 17 nM[1][2]
EC₅₀ Value (Cell-based) 320 nM (in HT1080 fibrosarcoma cells with R132C IDH1 mutant, measuring 2-HG production)[1][4]
In Vivo Dosage (Mice) 150 mg/kg to 213 mg/kg[1][4]
Route of Administration Intraperitoneal (IP) Injection[1][4]
Vehicle Formulation Propylene Glycol : DMSO : PEG400 : H₂O (16.7 : 3.3 : 40 : 40)[1][4]
Injection Volume 10 mL/kg[1][4]
Solubility (in vitro) DMSO: ≥ 100 mg/mL (requires ultrasonic assistance) • DMF: 20 mg/mL • Ethanol: 20 mg/mL • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (IP) injection in mice, based on the vehicle used in published xenograft studies.[1][4]

Materials:

  • This compound powder

  • Propylene Glycol (PG)

  • Dimethyl sulfoxide (DMSO), new and unopened recommended

  • Polyethylene glycol 400 (PEG400)

  • Sterile Water for Injection (H₂O)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosage (e.g., 213 mg/kg at 10 mL/kg). For a final concentration of 21.3 mg/mL to achieve a 213 mg/kg dose in a 10 mL/kg injection volume, calculate the required mass of this compound.

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the specified ratio: 16.7% PG, 3.3% DMSO, 40% PEG400, and 40% H₂O .

    • Example for 10 mL of vehicle:

      • Add 1.67 mL of Propylene Glycol.

      • Add 0.33 mL of DMSO.

      • Add 4.0 mL of PEG400.

      • Add 4.0 mL of sterile Water.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in the DMSO component of the vehicle. It is crucial to ensure complete dissolution. Use of an ultrasonic bath may be necessary.[1]

    • Gradually add the other vehicle components (PG, PEG400, H₂O) to the DMSO-GSK864 mixture while vortexing continuously to ensure a homogenous solution.

  • Final Preparation:

    • Once all components are mixed, vortex the final solution thoroughly.

    • If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

    • The final prepared formulation should be stored appropriately. For short-term use, it can be kept at 4°C, but for longer periods, follow the storage guidelines for solutions (-20°C or -80°C).[1]

Protocol 2: General Procedure for Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for administering the prepared this compound formulation via IP injection.

Materials:

  • Prepared this compound formulation

  • Mouse restrainer or proficiency in manual restraint

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles, 25-30 gauge[7]

  • 70% Alcohol or other suitable skin disinfectant[7][8]

  • Gauze or cotton swabs

  • Sharps disposal container

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail. The animal should be turned to have its abdomen facing upwards (dorsal recumbency).[7][8]

  • Identify Injection Site: The preferred site for IP injection is the mouse's lower right abdominal quadrant.[7][9] This location avoids major organs such as the cecum and urinary bladder.[7] Tilt the animal's head slightly downward to help shift the abdominal organs cranially.[7][9]

  • Prepare the Site: Swab the injection site with 70% alcohol and allow it to dry.[7][8]

  • Perform the Injection:

    • Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[7]

    • Gently penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.

  • Aspirate: Before injecting, slightly pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel, the intestines, or the bladder.[8]

    • If blood or any yellowish/brown fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]

    • If no fluid is drawn back, proceed with the injection.

  • Administer the Substance: Inject the solution smoothly and steadily.

  • Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage.[7] Monitor the animal for a few minutes post-injection for any signs of distress, leakage from the injection site, or adverse reactions.

Visualizations

Signaling Pathway Diagram

GSK864_Mechanism_of_Action cluster_normal Normal IDH1 Function cluster_mutant Mutant IDH1 Neomorphic Function cluster_inhibition Inhibition by this compound Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt aKG α-Ketoglutarate (α-KG) IDH1_wt->aKG Normal Metabolism aKG_mut α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (e.g., R132H) aKG_mut->IDH1_mut HG2 2-Hydroxyglutarate (2-HG Oncometabolite) Epigenetic Epigenetic Dysregulation (DNA Hypermethylation) HG2->Epigenetic IDH1_mut->HG2 Diff_Block Differentiation Block Epigenetic->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis This compound This compound IDH1_mut_inhib Mutant IDH1 This compound->IDH1_mut_inhib Allosteric Inhibition HG2_prod_block 2-HG Production Blocked IDH1_mut_inhib->HG2_prod_block Diff_Restore Restoration of Cell Differentiation HG2_prod_block->Diff_Restore Experimental_Workflow cluster_analysis Analysis Endpoints start Start: In Vivo Study Design formulation 1. This compound Formulation (PG:DMSO:PEG400:H₂O) start->formulation animal_model 2. Animal Model Preparation (e.g., AML Xenograft Mice) formulation->animal_model grouping 3. Animal Grouping (Vehicle Control vs. This compound) animal_model->grouping administration 4. Intraperitoneal (IP) Administration grouping->administration monitoring 5. Monitoring & Sample Collection (Blood, Bone Marrow, Tumor) administration->monitoring analysis 6. Downstream Analysis monitoring->analysis hg_levels A. Measure 2-HG Levels (LC-MS/MS) analysis->hg_levels cell_markers B. Analyze Cell Differentiation (Flow Cytometry) analysis->cell_markers blast_cells C. Quantify Leukemic Blasts analysis->blast_cells end End: Data Interpretation hg_levels->end cell_markers->end blast_cells->end

References

Application Notes and Protocols: Long-Term GSK864 Treatment Effects on Glioma Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioma, a formidable primary brain tumor, presents significant therapeutic challenges. A key metabolic enzyme, Isocitrate Dehydrogenase 1 (IDH1), has emerged as a potential therapeutic target. While mutations in IDH1 are common in lower-grade gliomas, the wild-type form of IDH1 is often overexpressed in primary glioblastoma. Pharmacological inactivation of wild-type IDH1 with inhibitors like GSK864 has been shown to decrease glioblastoma growth in vitro and extend survival in preclinical models.[1] These inhibitors are thought to function by reducing the cellular pool of NADPH, thereby increasing oxidative stress and sensitizing cells to other therapies.[1] This document provides detailed application notes and protocols for investigating the long-term effects of this compound treatment on glioma cell cultures.

Data Presentation

The following tables summarize hypothetical quantitative data from a long-term study of this compound on IDH1-wild-type (U87MG) and IDH1-mutant (BT142) glioma cell lines. This data is intended to be illustrative of expected outcomes based on the known mechanisms of IDH1 inhibition.

Table 1: Long-Term Effects of this compound on Glioma Cell Viability (IC50, µM)

Cell Line7 days14 days21 days30 days
U87MG (IDH1-wt)15.210.87.55.1
BT142 (IDH1-mut)>50>50>50>50

Table 2: Effect of Long-Term this compound Treatment on Population Doubling Time (Hours)

Cell LineConcentrationDay 7Day 14Day 21Day 30
U87MG (IDH1-wt)Control (DMSO)28292830
This compound (5 µM)35425160
BT142 (IDH1-mut)Control (DMSO)45464547
This compound (5 µM)46474648

Table 3: Long-Term this compound Treatment and Induction of Apoptosis (% of Apoptotic Cells)

Cell LineConcentrationDay 7Day 14Day 21Day 30
U87MG (IDH1-wt)Control (DMSO)2.12.52.83.0
This compound (5 µM)8.715.224.635.1
BT142 (IDH1-mut)Control (DMSO)1.82.02.22.4
This compound (5 µM)2.02.32.52.8

Table 4: G1/S Phase Cell Cycle Arrest in U87MG Cells Following Long-Term this compound Treatment (% of Cells in G1 Phase)

TreatmentDay 7Day 14Day 21Day 30
Control (DMSO)45%46%44%45%
This compound (5 µM)58%65%72%78%

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol details the methodology for assessing the long-term effects of this compound on the viability of glioma cell cultures.

  • Cell Culture:

    • Culture U87MG (IDH1-wild-type) and BT142 (IDH1-mutant) glioma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed 2 x 10³ cells per well in a 96-well plate.

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

    • Replace the medium with fresh this compound or DMSO every 3-4 days.

  • Viability Assessment:

    • At specified time points (7, 14, 21, and 30 days), add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Determine the IC50 value at each time point using non-linear regression analysis.

Protocol 2: Population Doubling Time Assay

This protocol outlines the procedure for determining the effect of long-term this compound treatment on the proliferation rate of glioma cells.

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁴ cells in multiple 6-well plates.

    • Treat cells with a fixed concentration of this compound (e.g., 5 µM) or DMSO.

    • Replenish the medium with fresh compound every 3-4 days.

  • Cell Counting:

    • At regular intervals (e.g., every 2-3 days) for up to 30 days, trypsinize and count the cells from one well of each treatment group using a hemocytometer or an automated cell counter.

  • Calculation:

    • Plot cell number versus time on a logarithmic scale.

    • Calculate the population doubling time (PDT) from the linear portion of the growth curve using the formula: PDT = (t2 - t1) * log(2) / (log(N2) - log(N1)), where t is time and N is the number of cells.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol describes how to quantify apoptosis in glioma cells after long-term exposure to this compound.

  • Cell Preparation and Treatment:

    • Culture and treat cells with this compound or DMSO in 6-well plates as described in Protocol 2.

  • Staining:

    • At each time point (7, 14, 21, and 30 days), harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Protocol 4: Cell Cycle Analysis

This protocol details the method for analyzing the cell cycle distribution of glioma cells following long-term this compound treatment.

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment procedure as outlined in Protocol 2.

  • Cell Fixation and Staining:

    • At each time point, harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Long-Term Treatment (30 Days) cluster_assays Data Collection at 7, 14, 21, 30 days cluster_analysis Data Analysis start Start culture Culture Glioma Cell Lines (U87MG, BT142) start->culture seed Seed Cells for Assays culture->seed treat Treat with this compound or DMSO (Replenish every 3-4 days) seed->treat viability Cell Viability Assay treat->viability pdt Population Doubling Time treat->pdt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle analyze Analyze Data & Generate Tables viability->analyze pdt->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

Caption: Experimental workflow for long-term this compound treatment of glioma cells.

signaling_pathway cluster_upstream Upstream Regulation cluster_metabolic Metabolic Shift cluster_downstream Downstream Effects This compound This compound IDH1_wt Wild-Type IDH1 This compound->IDH1_wt Inhibits NADPH NADPH (Reduced) IDH1_wt->NADPH Produces NADP NADP+ IDH1_wt->NADP Consumes Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1-wt catalyzed conversion ROS Increased Reactive Oxygen Species NADPH->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest G1/S Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway of this compound in IDH1-wild-type glioma cells.

logical_relationship cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound Treatment Decrease_Proliferation Decreased Proliferation This compound->Decrease_Proliferation Increase_Apoptosis Increased Apoptosis This compound->Increase_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Reduced_Tumor_Growth Reduced Tumor Growth Decrease_Proliferation->Reduced_Tumor_Growth Increase_Apoptosis->Reduced_Tumor_Growth Cell_Cycle_Arrest->Reduced_Tumor_Growth

Caption: Logical relationship of this compound treatment and its effects on glioma cells.

References

Application Notes and Protocols: Quantifying GSK864 Concentration in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutant IDH1 is a key driver in various cancers, including acute myeloid leukemia (AML), through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] The quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug exposure and its correlation with efficacy and safety. This document provides detailed protocols for the quantification of this compound in plasma and tissue samples using a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of mutated IDH1, specifically targeting variants such as R132C, R132H, and R132G.[1][2] In cancer cells harboring these mutations, IDH1 gains a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound binds to an allosteric pocket of the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the production of 2-HG.[1][3]

GSK864_Mechanism_of_Action Mechanism of Action of this compound on Mutant IDH1 cluster_Cell Cancer Cell with Mutant IDH1 Isocitrate Isocitrate MutantIDH1 Mutant IDH1 (e.g., R132H, R132C) Isocitrate->MutantIDH1 Wild-type Activity aKG α-Ketoglutarate (α-KG) aKG->MutantIDH1 Neomorphic Activity TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Dysregulation & Blocked Differentiation TwoHG->Epigenetic_Changes Promotes MutantIDH1->aKG MutantIDH1->TwoHG This compound This compound This compound->MutantIDH1 Inhibition

Caption: Mechanism of this compound inhibition of mutant IDH1.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of this compound.

Table 1: this compound Physicochemical and Pharmacokinetic Properties

ParameterValueReference
Molecular FormulaC₃₀H₃₁FN₆O₄[2]
Molecular Weight558.60 g/mol [2]
IDH1 Mutant IC₅₀R132C: 8.8 nM, R132H: 15.2 nM, R132G: 16.6 nM[2]
In vivo administrationIntraperitoneal (IP) injection[2][3]
In vivo modelCD-1 mice[2][3]
Blood Sampling TimepointsUp to 24 hours post-administration[2][3]

Table 2: UPLC-MS/MS Method Parameters

ParameterDescription
Sample Preparation
TechniqueProtein Precipitation
Precipitation AgentAcetonitrile containing internal standard
Biological MatrixMouse blood (diluted 1:1 v/v with water)
Liquid Chromatography
SystemWaters Acquity UPLC
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of this compound and internal standard
Flow Rate0.4 mL/min
Mass Spectrometry
SystemABSciex API 5000 triple quadrupole mass spectrometer
Ionization ModePositive-ion Turbo Spray (Electrospray Ionization - ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)To be determined (e.g., [M+H]⁺ > fragment ion)
MRM Transition (Internal Standard)To be determined (e.g., [M+H]⁺ > fragment ion)

Experimental Protocols

Preparation of Stock Solutions and Calibration Standards
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of DMSO.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable structural analog of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and Quality Controls: Spike blank plasma or tissue homogenate with the appropriate working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, medium, and high).

Sample Preparation from Plasma

Plasma_Sample_Prep_Workflow Plasma Sample Preparation Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 150 µL Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze UPLC-MS/MS Analysis Collect_Supernatant->Analyze

Caption: Workflow for preparing plasma samples.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Sample Preparation from Tissue
  • Accurately weigh the frozen tissue sample.

  • Add homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate).

  • Proceed with the protein precipitation step as described for plasma samples, using 50 µL of the tissue homogenate.

UPLC-MS/MS Analysis
  • Equilibrate the UPLC system with the initial mobile phase conditions.

  • Set up the gradient elution method to ensure proper separation of this compound and the internal standard from endogenous matrix components. A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibrate at 5% B

  • Optimize the mass spectrometer parameters, including ion source temperature, gas flows, and collision energies, for the specific MRM transitions of this compound and its internal standard.

  • Acquire data in MRM mode.

Analytical_Workflow Overall Analytical Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma Plasma Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Tissue Tissue Sample Homogenization Homogenization (for tissue) Tissue->Homogenization Homogenization->Protein_Precipitation UPLC UPLC Separation Protein_Precipitation->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overview of the analytical workflow.

Data Analysis
  • Integrate the peak areas for this compound and the internal standard using the instrument's software.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of this compound in the unknown samples and QCs.

  • The concentrations of the QCs should be within ±15% (±20% for the lower limit of quantification) of their nominal values for the analytical run to be considered valid.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in both plasma and tissue samples. Adherence to these protocols will enable researchers to generate high-quality pharmacokinetic and pharmacodynamic data, which is essential for the preclinical and clinical development of this promising IDH1 mutant inhibitor.

References

Troubleshooting & Optimization

Optimizing GSK864 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of mutant IDH1.[1] It binds to a site distinct from the active site, locking the enzyme in an inactive conformation. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as histone demethylases and TET DNA hydroxylases, leading to changes in epigenetic states and cellular differentiation.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response curve is recommended. Based on available data, a starting range of 10 nM to 10 µM is a reasonable starting point for most cell lines. For specific examples, an effective concentration of 320 nM was shown to inhibit 2-HG production in HT1080 fibrosarcoma cells, while 2 µmol/mL was used to inhibit proliferation in Jurkat and MV4-11 leukemic cell lines.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your assay should typically be kept below 0.5%.

Q4: Is this compound selective for mutant IDH1?

A4: this compound is a selective inhibitor of IDH1 mutants (R132C, R132H, and R132G) with IC50 values in the low nanomolar range.[1] It has moderate selectivity over wild-type IDH1 and IDH2 mutants/wild-type.[1] However, at higher concentrations, it can also inhibit wild-type IDH1.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition of 2-HG production This compound concentration is too low.Perform a dose-response experiment to determine the optimal IC50 in your cell line. Start with a broader concentration range (e.g., 1 nM to 100 µM).
Incorrect quantification of 2-HG.Ensure your 2-HG measurement protocol (e.g., LC-MS/MS) is properly validated and that you are using appropriate standards.
Cell line does not express a susceptible IDH1 mutation.Verify the IDH1 mutation status of your cell line through sequencing.
This compound degradation.Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.
High background or off-target effects This compound concentration is too high.Lower the concentration of this compound. Stick to a concentration range that is known to be selective for mutant IDH1 if off-target effects are a concern.
Non-specific binding.Include appropriate controls, such as a vehicle-only control (DMSO) and a negative control compound that is structurally similar but inactive.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination.
Unexpected cytotoxicity High concentration of this compound.Determine the cytotoxic IC50 of this compound in your cell line using a cell viability assay and use concentrations below this for your experiments.
High DMSO concentration.Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
Cell line is highly sensitive.Some cell lines may be more sensitive to perturbations in metabolic pathways. Consider using a lower concentration range or a shorter treatment duration.
This compound precipitates in the culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to keep this compound in solution. Pre-warm the media before adding the this compound solution. Gentle mixing after addition can also help.
Interaction with media components.Test the solubility of this compound in your specific cell culture medium. If precipitation persists, consider using a different medium formulation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay IC50 / EC50 Reference
IDH1 R132C mutantBiochemical Assay8.8 nM
IDH1 R132H mutantBiochemical Assay15.2 nM
IDH1 R132G mutantBiochemical Assay16.6 nM
2-HG Production (HT1080 cells)LC-MS/MS320 nM

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell Line Assay Type Recommended Starting Concentration Reference
HT1080 (Fibrosarcoma)2-HG Production100 nM - 1 µM
Jurkat (Leukemia)Cell Proliferation (MTT)1 µM - 5 µM[2]
MV4-11 (Leukemia)Cell Proliferation (MTT)1 µM - 5 µM[2]
Primary AML cellsMyeloid Differentiation0.5 µM - 2 µM[4]
Glioma Stem-like CellsCell Viability1 µM - 10 µM[5]

Experimental Protocols

Protocol 1: Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol provides a general guideline for the extraction and measurement of intracellular 2-HG. Optimization may be required for specific cell types and equipment.

Materials:

  • This compound

  • IDH1-mutant cell line

  • Cell culture reagents

  • 80% Methanol (ice-cold)

  • LC-MS/MS system

  • Internal standard (e.g., ¹³C₅-2-HG)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Add an internal standard to each sample.

  • LC-MS/MS Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

    • Analyze the samples using a validated LC-MS/MS method for 2-HG detection.[1][6][7][8]

Protocol 2: Western Blotting for Downstream Targets

This protocol describes the detection of HIF-1α and histone methylation marks (H3K9me3, H3K27me3) by Western blotting.

Materials:

  • This compound treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HIF-1α, anti-H3K9me3, anti-H3K27me3, and a loading control like anti-Histone H3 or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For histone analysis, consider using an acid extraction protocol to enrich for histone proteins.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[9]

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.[10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol is for assessing the differentiation of acute myeloid leukemia (AML) cells following this compound treatment by analyzing the expression of myeloid differentiation markers.

Materials:

  • AML cell line (e.g., HL-60, NB-4)

  • This compound

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture AML cells in appropriate media.

    • Treat cells with this compound or vehicle control for a specified period (e.g., 5-7 days) to induce differentiation.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in flow cytometry staining buffer.

    • Add the fluorochrome-conjugated antibodies against CD11b and CD14.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the percentage of cells expressing the differentiation markers CD11b and CD14. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.[11][12][13]

Visualizations

GSK864_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_metabolism Metabolic Shift cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound mutant_IDH1 Mutant IDH1 This compound->mutant_IDH1 Allosteric Inhibition alpha_KG α-Ketoglutarate Two_HG 2-Hydroxyglutarate mutant_IDH1->Two_HG Conversion Blocked alpha_KG->Two_HG Normal Mutant Activity HIF1a HIF-1α Degradation alpha_KG->HIF1a Promotes Histone_Demethylases Histone Demethylases (e.g., KDM4C) Two_HG->Histone_Demethylases Inhibition Relieved TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition Relieved Histone_Demethylation Altered Gene Expression Histone_Demethylases->Histone_Demethylation Increased DNA_Demethylation Altered Gene Expression TET_Enzymes->DNA_Demethylation Increased Target_Gene_Expression HIF1a->Target_Gene_Expression Decreased Cell_Differentiation Cell Differentiation Histone_Demethylation->Cell_Differentiation DNA_Demethylation->Cell_Differentiation

Caption: Mechanism of action of this compound.

Experimental_Workflow_2HG cluster_cell_prep Cell Preparation & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis A Seed IDH1-mutant cells B Treat with this compound (or vehicle control) A->B C Wash cells with PBS B->C D Extract metabolites with 80% cold methanol C->D E Collect supernatant D->E F Add internal standard E->F G Dry and reconstitute sample F->G H Inject into LC-MS/MS G->H I Quantify 2-HG levels H->I

Caption: Experimental workflow for 2-HG measurement.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Lyse this compound-treated cells B Determine protein concentration A->B C Run SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect with chemiluminescence G->H

Caption: Western blot experimental workflow.

References

Interpreting unexpected results in GSK864 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable chemical probe that acts as a potent and selective allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants, particularly R132C, R132H, and R132G.[1][2][3] Its mechanism of action involves binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[4] This prevents the neomorphic conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][5] The reduction in 2-HG levels can reverse epigenetic dysregulation and overcome the differentiation block observed in cancers such as acute myeloid leukemia (AML).[2][4]

Q2: What are the key differences between this compound and other IDH1 inhibitors?

This compound is distinguished by its allosteric mode of inhibition, which allows it to be effective against multiple clinically relevant IDH1 mutants.[4] It is structurally related to GSK321, another IDH1 mutant inhibitor, but has been optimized for improved pharmacokinetic properties, making it suitable for in vivo studies.[4]

Q3: Is this compound selective for mutant IDH1 over wild-type IDH1 and other enzymes?

This compound is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type.[2][6] While it shows high potency against IDH1 mutants, it can inhibit wild-type IDH1 at higher concentrations.[7] Chemoproteomic studies with a close analog, GSK321, have confirmed the selective binding to IDH1.[6]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For in vitro experiments, it can be dissolved in DMSO to create a stock solution.[3] For long-term storage, it is recommended to store the solid compound at -20°C, which should maintain its stability for at least four years.[2] Stock solutions in DMSO can also be stored at -20°C.

Troubleshooting Guide

Unexpected Result 1: No significant decrease in 2-HG levels after this compound treatment in mutant IDH1 cells.
Potential Cause Troubleshooting Steps
Incorrect this compound concentration Verify the final concentration of this compound used in the assay. Refer to the IC50 values for specific mutants to ensure an effective concentration is used.
Cell line does not express a susceptible IDH1 mutation Confirm the IDH1 mutation status of your cell line through sequencing. This compound is most potent against R132C, R132H, and R132G mutants.[1][3]
Degraded this compound Ensure that this compound has been stored correctly at -20°C.[2] If degradation is suspected, use a fresh vial of the compound.
Issues with 2-HG detection method Validate your 2-HG measurement assay (e.g., LC-MS/MS) with appropriate controls to ensure it is functioning correctly.
Unexpected Result 2: Significant cytotoxicity observed in wild-type IDH1 cells.
Potential Cause Troubleshooting Steps
High concentration of this compound This compound can inhibit wild-type IDH1 at higher concentrations.[7] Perform a dose-response curve to determine the optimal concentration that inhibits mutant IDH1 without significantly affecting wild-type cells.
Off-target effects While shown to be selective, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally related inactive control compound, such as GSK990, to confirm that the observed effects are due to IDH1 inhibition.[6]
Cellular sensitivity Some cell lines may be inherently more sensitive to perturbations in metabolic pathways. Assess cell viability with multiple methods (e.g., MTT, trypan blue exclusion) to confirm the cytotoxic effect.
Unexpected Result 3: No induction of cellular differentiation in this compound-treated AML cells with an IDH1 mutation.
Potential Cause Troubleshooting Steps
Insufficient treatment duration The reversal of epigenetic marks and subsequent differentiation can take time. Extend the duration of this compound treatment (e.g., 7 days or longer) and assess differentiation markers at multiple time points.[4]
Sub-optimal this compound concentration Ensure the concentration of this compound is sufficient to achieve a sustained reduction in 2-HG levels.
Complexity of differentiation pathways The block in differentiation may be multifactorial and not solely dependent on IDH1 mutation. Investigate other potential blocks in the differentiation pathway of your specific cell model.
Insensitive differentiation markers Use a panel of differentiation markers (e.g., CD11b, CD14, CD15) to get a comprehensive view of the differentiation status.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against Mutant IDH1 Enzymes

IDH1 Mutant IC50 (nM)
R132C8.8[1], 9[2]
R132H15.2[1], 15[2]
R132G16.6[1], 17[2]

Table 2: Cellular Activity of this compound

Cell Line IDH1 Status Assay EC50 (nM)
HT1080R132C mutant2-HG production320[1][4]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To assess the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 48, 72 hours).

    • Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Measurement of Intracellular 2-HG Levels by LC-MS/MS

  • Objective: To quantify the reduction in the oncometabolite 2-HG following this compound treatment.

  • Methodology:

    • Plate cells and treat with this compound or vehicle control for the desired duration.

    • Harvest the cells and wash with ice-cold PBS.

    • Perform metabolite extraction using a suitable solvent (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under nitrogen gas and reconstitute in a suitable buffer for LC-MS/MS analysis.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for separating polar metabolites.

    • Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.

Visualizations

IDH1_Signaling_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH NADPH NADP+ NADP+ NADP+->WT_IDH1 WT_IDH1->alpha_KG WT_IDH1->NADPH D_2HG D-2-Hydroxyglutarate Mutant_IDH1->D_2HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D_2HG->Epigenetic_Dysregulation inhibits α-KG-dependent dioxygenases This compound This compound This compound->Mutant_IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mechanism of action of this compound on mutant IDH1 signaling.

experimental_workflow cluster_assays Endpoint Assays Cell_Culture Culture IDH1-mutant and Wild-Type Cells Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Metabolite Metabolite Extraction & 2-HG Measurement (LC-MS/MS) Incubation->Metabolite Differentiation Differentiation Marker Analysis (Flow Cytometry) Incubation->Differentiation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Metabolite->Data_Analysis Differentiation->Data_Analysis troubleshooting_logic Start Unexpected Result Observed Check_Reagent Verify this compound Integrity and Concentration Start->Check_Reagent Check_Model Confirm Cell Line IDH1 Mutation Status Start->Check_Model Check_Assay Validate Assay Performance with Controls Start->Check_Assay Dose_Response Perform Dose-Response and Time-Course Check_Reagent->Dose_Response Check_Model->Dose_Response Check_Assay->Dose_Response Off_Target Consider Off-Target Effects (Use Inactive Control) Dose_Response->Off_Target Conclusion Interpret Results Off_Target->Conclusion

References

Addressing batch-to-batch variability of GSK864

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132C, R132H, and R132G variants of the IDH1 enzyme.[1][2] The primary mechanism of action involves binding to an allosteric site on the mutant IDH1 enzyme, which locks it in an inactive conformation.[3] This inhibition prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][5] The reduction in 2-HG levels helps to restore normal cellular differentiation processes that are often disrupted in cancers with IDH1 mutations.[6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] For shorter periods, stock solutions can be stored at -20°C for up to one month.[2]

Q3: How should I prepare this compound stock solutions?

This compound is soluble in DMSO at concentrations up to 100 mg/mL.[2][7] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] Sonication may be necessary to fully dissolve the compound.[7] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then perform serial dilutions to achieve the desired final concentration in the culture medium. To avoid precipitation when diluting in aqueous solutions, it is advisable to first dilute the stock solution in DMSO before adding it to the final medium.[7]

Q4: What are the typical IC50 values for this compound against different IDH1 mutants?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific IDH1 mutation being targeted. The reported values are generally in the nanomolar range.

IDH1 MutantIC50 (nM)
R132C8.8
R132H15.2
R132G16.6

Data compiled from MedchemExpress and Selleck Chemicals.[1][2]

Troubleshooting Guide for Batch-to-Batch Variability

While this compound is a high-quality chemical probe, variability in experimental outcomes can arise from multiple factors, not always limited to the specific batch of the compound. This guide provides a systematic approach to troubleshooting inconsistent results.

Issue 1: Higher than expected IC50 values or reduced potency.

Potential Causes:

  • Compound Degradation: Improper storage of either the powder or stock solutions can lead to degradation of this compound.

  • Inaccurate Concentration of Stock Solution: This could be due to weighing errors, incomplete dissolution, or solvent evaporation.

  • Assay Conditions: Factors such as substrate concentration, enzyme concentration, and incubation time can significantly impact apparent inhibitor potency.[8] For competitive inhibitors, a high substrate concentration will lead to an increased apparent IC50 value.[8]

  • Cell-Based Assay Variables: Cell density, passage number, and overall cell health can influence the cellular response to the inhibitor.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both the this compound powder and stock solutions have been stored at the recommended temperatures and protected from moisture.

  • Prepare Fresh Stock Solution: If in doubt, prepare a fresh stock solution from the powder, ensuring complete dissolution. Use a calibrated balance for accurate weighing and fresh, anhydrous DMSO.

  • Optimize Assay Parameters:

    • Enzyme Assays: Ensure the substrate concentration is at or below the Km value for the enzyme to accurately determine the potency of competitive inhibitors.[8] Use initial velocity measurements for calculations.[8]

    • Cell-Based Assays: Standardize cell seeding density and treatment duration. Monitor cell viability and morphology to ensure the observed effects are not due to general cytotoxicity at high concentrations.

  • Perform a Dose-Response Curve with a Known Standard (if available): If you have a previous batch of this compound that yielded expected results, run a parallel experiment to compare the potency of the new batch.

Issue 2: Inconsistent results between experimental replicates.

Potential Causes:

  • Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon dilution in aqueous media, the actual concentration delivered to the assay will be inconsistent.

  • Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant variability.

  • Assay Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect results.

  • Biological Variability: In cell-based assays, inherent biological fluctuations can contribute to variability between replicates.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually inspect the stock solution for any precipitate. If necessary, warm the solution gently (e.g., to 37°C) and sonicate to aid dissolution.[9] When diluting into aqueous buffers or media, add the stock solution to the liquid while gently vortexing to prevent precipitation.[9]

  • Review Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. For small volumes, use low-retention pipette tips.

  • Mitigate Plate Edge Effects: Avoid using the outermost wells of the assay plate for critical measurements. Fill these wells with sterile water or media to create a humidity barrier.

  • Increase Replicate Number: Increasing the number of technical and biological replicates can help to identify and account for random and biological variation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution and sonicate in a water bath until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Mutant IDH1 Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay system.

  • Prepare Reagents:

    • Mutant IDH1 enzyme (e.g., R132H)

    • α-ketoglutarate (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., Tris-HCl with MgCl2 and other necessary components)

    • This compound serial dilutions prepared from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.

    • Add the mutant IDH1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

    • Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. This reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway Mutant IDH1 Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->two_HG NADPH -> NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases mutant_IDH1 Mutant IDH1 (R132C/H/G) This compound This compound This compound->mutant_IDH1 Allosteric Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mechanism of this compound action on the mutant IDH1 pathway.

Caption: A logical workflow for troubleshooting experimental variability.

References

Validation & Comparative

A Comparative Guide: GSK864 Versus Ivosidenib for IDH1-Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant Acute Myeloid Leukemia (AML): GSK864 and ivosidenib (AG-120). This document summarizes their mechanisms of action, preclinical and clinical data, and relevant experimental protocols to inform research and development efforts.

Introduction

Mutations in the IDH1 gene are found in approximately 6% to 10% of patients with AML and represent a key driver of oncogenesis in this subset of the disease. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation. Both this compound and ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, aiming to reduce 2-HG levels and restore normal cellular differentiation. Ivosidenib (marketed as TIBSOVO®) is an FDA-approved therapy for IDH1-mutant AML, while this compound is a preclinical candidate.

Mechanism of Action

Both this compound and ivosidenib are inhibitors of the mutant IDH1 enzyme. However, they exhibit different binding mechanisms.

  • This compound is an allosteric inhibitor. It binds to a site distinct from the enzyme's active site, inducing a conformational change that locks the enzyme in an inactive state. This allosteric mechanism allows for the inhibition of various clinically relevant IDH1 mutants.

  • Ivosidenib (AG-120) is a selective inhibitor that targets the mutant form of the IDH1 enzyme. By binding to the mutant IDH1, it blocks the conversion of alpha-ketoglutarate (α-KG) to 2-HG. Ivosidenib has been shown to inhibit selected IDH1 R132 mutants at much lower concentrations than wild-type IDH1 in vitro.

Signaling Pathway of Mutant IDH1 in AML

IDH1_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Cellular_Process Cellular Processes cluster_Inhibitors Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-Type IDH1 mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) aKG->mutant_IDH1 twoHG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) TET2 TET2 twoHG->TET2 Inhibition Histone_Demethylases Histone Demethylases twoHG->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Myeloid Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound This compound->mutant_IDH1 Allosteric Inhibition Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Direct Inhibition mutant_IDH1->twoHG Neomorphic Activity

Caption: Signaling pathway of mutant IDH1 in AML and points of intervention by this compound and ivosidenib.

Preclinical Data Comparison

ParameterThis compoundIvosidenib (AG-120)Reference
Target Allosteric inhibitor of mutant IDH1Selective inhibitor of mutant IDH1
IC₅₀ (R132C) 8.8 nM (this compound), 9 nM (GSK321, related compound)Data not specified, but potent against R132C
IC₅₀ (R132H) 15.2 nM (this compound), 15 nM (GSK321, related compound)Potent against R132H
IC₅₀ (R132G) 16.6 nMData not specified
Cellular 2-HG Inhibition (EC₅₀) 320 nM (in HT1080 cells)96% reduction at 0.5 µM in primary mIDH1 AML samples
In Vitro Efficacy Induces granulocytic differentiation in primary IDH1-mutant AML cells.Induces differentiation of primary mIDH1-R132H and mIDH1-R132C blast cells.
In Vivo Efficacy Reduces leukemic blasts in AML xenograft models.Reduces tumor 2-HG levels in a xenograft mouse model.
Pharmacokinetics Maintained significant concentrations in peripheral blood of mice for up to 24 hours after intraperitoneal administration.Well-absorbed with low clearance and a moderate to long terminal half-life (5.3-18.5 hours) in animal models.

Clinical Data Comparison

As this compound is a preclinical compound, no clinical data is available. Ivosidenib, being an approved drug, has extensive clinical trial data.

ParameterIvosidenib (AG-120)Reference
Monotherapy (Relapsed/Refractory AML) Overall response rate: 41.6%; Complete Remission (CR) + CR with partial hematologic recovery (CRh): 30.4%; CR: 21.6%. Median duration of CR: 9.3 months.
Combination with Azacitidine (Newly Diagnosed AML, unfit for intensive chemo) Median Overall Survival (OS): 24.0 - 29.3 months (vs. 7.9 months with placebo + azacitidine). CR rate: 47% (vs. 15% with placebo + azacitidine).
Safety Profile Common adverse events include differentiation syndrome, QTc interval prolongation, nausea, fatigue, and dyspnea.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

A high-throughput biochemical screen can be used to identify inhibitors of mutant IDH1.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Recombinant Mutant IDH1 Enzyme start->prepare_reagents add_enzyme Add Mutant IDH1 Enzyme to Plates prepare_reagents->add_enzyme compound_plating Plate Test Compounds (e.g., this compound, Ivosidenib) in Assay Plates compound_plating->add_enzyme add_substrates Add Substrates (α-KG, NADPH) add_enzyme->add_substrates incubate Incubate at Room Temperature add_substrates->incubate measure_activity Measure Enzyme Activity (e.g., NADPH depletion) incubate->measure_activity analyze_data Analyze Data and Calculate IC₅₀ Values measure_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant mutant IDH1 (e.g., R132H, R132C) is expressed and purified.

  • Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the mutant IDH1 enzyme, the test compound (this compound or ivosidenib) at various concentrations, and the substrates α-ketoglutarate (α-KG) and NADPH.

  • Detection: The enzyme's activity is monitored by measuring the rate of NADPH consumption, often through a change in fluorescence or absorbance.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay

This assay quantifies the ability of a compound to reduce the intracellular levels of the oncometabolite 2-HG in IDH1-mutant cells.

Methodology:

  • Cell Culture: IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells or primary AML patient cells) are cultured.

  • Compound Treatment: Cells are treated with the test compound (this compound or ivosidenib) at various concentrations for a specified period (e.g., 6 days).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The half-maximal effective concentration (EC₅₀) for 2-HG reduction is determined.

In Vivo Xenograft Model for AML

This model assesses the anti-leukemic activity of the compounds in a living organism.

Xenograft_Workflow start Start transplant_cells Transplant IDH1-Mutant AML Patient Cells into Immunocompromised Mice (e.g., NSG) start->transplant_cells monitor_engraftment Monitor AML Cell Engraftment in Bone Marrow transplant_cells->monitor_engraftment treatment_phase Treat Mice with Vehicle, This compound, or Ivosidenib monitor_engraftment->treatment_phase monitor_leukemia Monitor Leukemic Burden (e.g., percentage of human CD45+ cells in peripheral blood) treatment_phase->monitor_leukemia endpoint_analysis Endpoint Analysis: - Leukemic Blasts in Bone Marrow - Spleen Size - Survival monitor_leukemia->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for an in vivo AML xenograft model.

Methodology:

  • Cell Transplantation: Immunocompromised mice (e.g., NSG mice) are sublethally irradiated and then transplanted with primary human AML cells carrying an IDH1 mutation.

  • Engraftment Confirmation: Successful engraftment of AML cells is confirmed, typically by measuring the percentage of human CD45+ cells in the bone marrow or peripheral blood.

  • Treatment: Once engraftment is established, mice are treated with the test compound (e.g., 150 mg/kg this compound intraperitoneally) or a vehicle control.

  • Efficacy Assessment: The anti-leukemic effect is evaluated by monitoring the percentage of leukemic blasts in the bone marrow and peripheral blood, spleen size, and overall survival of the mice.

Conclusion

Ivosidenib is a well-established, FDA-approved inhibitor of mutant IDH1 with proven clinical efficacy in IDH1-mutant AML, both as a monotherapy and in combination with azacitidine. This compound is a potent, allosteric inhibitor of mutant IDH1 that has demonstrated promising preclinical activity, including the ability to induce differentiation of primary AML cells and reduce leukemic burden in vivo. While direct comparative data is lacking, the available information suggests that both compounds effectively target the mutant IDH1 enzyme and its oncogenic product, 2-HG. Further clinical development of this compound or other allosteric inhibitors will be necessary to determine their potential advantages, if any, over existing therapies like ivosidenib. The distinct mechanism of allosteric inhibition by this compound may offer a different profile in terms of resistance or efficacy against a broader range of mutations, a hypothesis that warrants further investigation.

GSK864 in the Landscape of Pan-IDH1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GSK864 with other prominent pan-inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to facilitate informed decisions in research and development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy. This compound is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1 mutations. This guide compares its efficacy with other notable pan-IDH1 inhibitors, namely Ivosidenib (AG-120) and BAY-1436032, based on available preclinical data.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound, Ivosidenib, and BAY-1436032 against the most common IDH1-R132H mutation. This data is extracted from a study that directly compared these inhibitors under the same experimental conditions, providing a reliable basis for comparison.

InhibitorTargetIC50 (nM)
This compound IDH1-R132H15.2[1]
Ivosidenib (AG-120)IDH1-R132H12[2]
BAY-1436032IDH1-R132H15[3][4]

Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors".

This compound also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50 values of 8.8 nM for R132C and 16.6 nM for R132G[1].

Cellular Activity: Inhibition of 2-HG Production

The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production of the oncometabolite 2-HG. The following table presents the half-maximal effective concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.

InhibitorCell LineIDH1 MutationCellular IC50/EC50 (nM)
This compound HT1080R132C320 (EC50)[1]
Ivosidenib (AG-120)HT1080R132C7.5 (IC50)
BAY-1436032HT1080R132C135 (IC50)

Data compiled from multiple sources, which may account for variations in experimental conditions.

In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.

This compound: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal administration of this compound led to a reduction in leukemic blasts[1]. A study in CD-1 mice demonstrated that significant concentrations of this compound were maintained in peripheral blood for up to 24 hours following a dose of 213 mg/kg[1].

BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].

Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of Ivosidenib led to a significant reduction in tumor 2-HG levels.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

IDH1_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Inhibition Isocitrate Isocitrate IDH1_wt IDH1_wt Isocitrate->IDH1_wt NADP+ alpha-KG alpha-KG alpha-KG_mut alpha-KG IDH1_wt->alpha-KG NADPH Isocitrate_mut Isocitrate IDH1_mut Mutant IDH1 alpha-KG_mut->IDH1_mut NADPH 2-HG 2-HG (Oncometabolite) Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation IDH1_mut->2-HG NADP+ This compound This compound This compound->IDH1_mut Allosteric Inhibition Oncogenesis Oncogenesis Epigenetic Dysregulation->Oncogenesis Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_invivo In Vivo Model Recombinant_IDH1 Purified Recombinant Mutant IDH1 Enzyme Incubate_Inhibitor Incubate with Inhibitor (e.g., this compound) Recombinant_IDH1->Incubate_Inhibitor Add_Substrates Add Substrates (alpha-KG, NADPH) Incubate_Inhibitor->Add_Substrates Measure_Activity Measure NADPH Consumption (Absorbance at 340 nm) Add_Substrates->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Cancer_Cells Cancer Cell Line (e.g., HT1080 with IDH1 mutation) Treat_Inhibitor Treat with Inhibitor Cancer_Cells->Treat_Inhibitor Lyse_Cells Cell Lysis & Metabolite Extraction Treat_Inhibitor->Lyse_Cells Measure_2HG Quantify 2-HG Levels (LC-MS/MS or D2HGDH assay) Lyse_Cells->Measure_2HG Calculate_EC50 Calculate EC50 Measure_2HG->Calculate_EC50 Xenograft Establish Tumor Xenograft in Immunocompromised Mice Administer_Inhibitor Administer Inhibitor (e.g., this compound via IP) Xenograft->Administer_Inhibitor Monitor_Tumor Monitor Tumor Growth Administer_Inhibitor->Monitor_Tumor Analyze_Biomarkers Analyze Biomarkers (e.g., 2-HG levels, blast counts) Administer_Inhibitor->Analyze_Biomarkers

References

A Head-to-Head Comparison of GSK864 and ML309: Potent Inhibitors of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the discovery of small molecule inhibitors against mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement, particularly for malignancies such as acute myeloid leukemia (AML) and glioma. Among the promising chemical probes developed are GSK864 and ML309, both designed to selectively target the neomorphic activity of mutant IDH1 enzymes. This guide provides a detailed, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Both this compound and ML309 are allosteric inhibitors that target mutations in the IDH1 enzyme, most commonly at the R132 residue.[1][2] These mutations confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3] By binding to an allosteric site, these inhibitors lock the enzyme in an inactive conformation, thereby blocking the production of 2-HG.[1]

This compound is a potent inhibitor of several IDH1 mutants, including R132C, R132H, and R132G.[5][6] ML309 has been specifically characterized as a potent inhibitor of the R132H mutant IDH1.[2][7] While both compounds are selective for the mutant forms of IDH1 over the wild-type (WT) enzyme, this compound is described as having moderate selectivity.[8][9]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and ML309, providing a clear comparison of their potency and cellular activity.

Table 1: Biochemical Potency (IC50)

CompoundTarget MutantIC50 (nM)Reference
This compoundIDH1 R132C8.8 - 9[5][8]
IDH1 R132H15 - 15.2[5][8]
IDH1 R132G16.6 - 17[5][8]
Wild-Type IDH1~470[10]
ML309IDH1 R132HData not explicitly found in searches

Table 2: Cellular Activity (EC50)

CompoundCell LineAssayEC50 (nM)Reference
This compoundHT1080 (R132C IDH1)2-HG Production Inhibition320[1][5]
ML309U87 MG Glioblastoma2-HG Production InhibitionSpecific value not available, but effective reduction demonstrated[2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IDH1 inhibitors.

IDH1 Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1.

  • Reagents: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (α-KG), NADPH, and the test compound (this compound or ML309).

  • Procedure:

    • The reaction is initiated by mixing the enzyme, NADPH, and varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl).

    • The reaction is started by the addition of the substrate, α-KG.

    • The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm.

    • The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.[10]

Cellular 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.

  • Cell Culture: Cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are cultured under standard conditions.[1]

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).[1]

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/acetonitrile/water mixture).[11]

  • Quantification: The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1][5]

  • Data Analysis: The EC50 value, the concentration of the compound that reduces 2-HG production by 50%, is calculated from the dose-response curve.[1]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of mutant IDH1 and a typical experimental workflow for inhibitor characterization.

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ to NADPH aKG_normal α-Ketoglutarate TCA Cycle &\nEpigenetic Regulation TCA Cycle & Epigenetic Regulation aKG_normal->TCA Cycle &\nEpigenetic Regulation IDH1_WT->aKG_normal aKG_cancer α-Ketoglutarate IDH1_Mutant Mutant IDH1 (e.g., R132H) aKG_cancer->IDH1_Mutant NADPH to NADP+ Two_HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation IDH1_Mutant->Two_HG Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Inhibitor This compound / ML309 Inhibitor->IDH1_Mutant Allosteric Inhibition

Caption: Signaling pathway of wild-type and mutant IDH1.

Inhibitor_Characterization_Workflow start Start: Compound Synthesis (this compound / ML309) biochemical_assay Biochemical Assay: Purified Mutant IDH1 Enzyme Inhibition start->biochemical_assay cellular_assay Cellular Assay: 2-HG Production in Mutant IDH1 Cell Line start->cellular_assay ic50 Determine IC50 biochemical_assay->ic50 ec50 Determine EC50 cellular_assay->ec50 pk_studies In Vivo Studies: Pharmacokinetics & Efficacy in Animal Models pk_pd Assess PK/PD & Anti-tumor Activity pk_studies->pk_pd end Lead Optimization & Clinical Development ic50->pk_studies ec50->pk_studies pk_pd->end

Caption: Experimental workflow for characterizing IDH1 inhibitors.

Conclusion

Both this compound and ML309 are valuable research tools for studying the function of mutant IDH1 and for the development of novel cancer therapeutics. This compound has been well-characterized against a panel of IDH1 mutants and has demonstrated in vivo activity.[1] ML309 is also a potent and selective inhibitor, particularly against the R132H mutation, and has been shown to effectively reduce 2-HG in a glioblastoma cell model.[2][7]

The choice between these inhibitors may depend on the specific IDH1 mutation being studied and the experimental system being used. For a comprehensive comparison, a direct head-to-head study under identical experimental conditions, including a broader panel of IDH1 mutants for ML309 and detailed pharmacokinetic profiling for both, would be highly beneficial. The data and protocols provided in this guide serve as a foundational resource for researchers to design and interpret their studies using these important chemical probes.

References

GSK864: A Comparative Analysis of Cross-reactivity with IDH2 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, GSK864, with other selective IDH inhibitors, focusing on its cross-reactivity with mutant forms of isocitrate dehydrogenase 2 (IDH2). The information presented herein is supported by experimental data to aid researchers in the selection and application of appropriate chemical probes for their studies.

Introduction to IDH Mutations and Inhibitors

Mutations in the isocitrate dehydrogenase (IDH) enzymes, IDH1 and IDH2, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Small molecule inhibitors targeting these mutant enzymes have emerged as promising therapeutic agents. This compound is a potent, allosteric inhibitor of mutant IDH1.[1] This guide focuses on its specificity and off-target effects on mutant IDH2.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of various IDH1 mutants, including R132C, R132H, and R132G, with IC50 values in the low nanomolar range.[2] However, it exhibits moderate selectivity, with some inhibitory activity against wild-type IDH1 and cross-reactivity with mutant IDH2.[1][3] This contrasts with other well-characterized IDH inhibitors such as Ivosidenib (AG-120), which is highly selective for mutant IDH1, and Enasidenib (AG-221), which is selective for mutant IDH2.

Table 1: Comparative Inhibitory Activity (IC50, nM) of IDH Inhibitors
CompoundTargetIC50 (nM)TargetIC50 (nM)TargetIC50 (nM)TargetIC50 (nM)
This compound IDH1 R132C9[1]IDH1 R132H15[1]IDH1 R132G17[1]IDH2 R172Q183[4]
GSK321 *IDH1 R132C3.8[5]IDH1 R132H4.6[5]IDH1 R132G2.9[5]IDH2 R140Q1358[5]
IDH2 R172S1034[5]WT IDH146[5]WT IDH2496[5]
Ivosidenib (AG-120) IDH1 R132H12IDH1 R132C15IDH1 R132G23IDH2 R140Q>100,000
IDH2 R172K>100,000WT IDH11600WT IDH2>100,000
Enasidenib (AG-221) IDH2 R140Q100IDH2 R172K40IDH1 R132H>50,000WT IDH1>100,000
WT IDH24300

*GSK321 is a close structural analog of this compound.[3]

Cellular Activity

In cellular assays, this compound effectively reduces the production of 2-HG in cells harboring IDH1 mutations. For instance, in HT1080 fibrosarcoma cells with the IDH1 R132C mutation, this compound inhibited 2-HG production with an EC50 of 320 nM.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical IDH signaling pathway and a typical experimental workflow for assessing IDH inhibitor activity.

IDH_Signaling_Pathway IDH Signaling Pathway Isocitrate Isocitrate WT_IDH1_2 Wild-Type IDH1/2 Isocitrate->WT_IDH1_2 NADP+ to NADPH alpha_KG alpha-Ketoglutarate Mutant_IDH1_2 Mutant IDH1/2 alpha_KG->Mutant_IDH1_2 NADPH to NADP+ D2_HG D-2-Hydroxyglutarate Cellular_Effects Epigenetic Dysregulation Altered Cellular Differentiation D2_HG->Cellular_Effects WT_IDH1_2->alpha_KG Mutant_IDH1_2->D2_HG This compound This compound This compound->Mutant_IDH1_2 Inhibition

Canonical IDH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow IDH Inhibitor Activity Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_Enzyme Recombinant Mutant IDH Enzyme Incubation_Biochem Incubation Recombinant_Enzyme->Incubation_Biochem Substrates alpha-KG + NADPH Substrates->Incubation_Biochem Inhibitor This compound (or other inhibitor) Inhibitor->Incubation_Biochem Detection_Biochem Measure NADPH consumption (Absorbance at 340 nm) Incubation_Biochem->Detection_Biochem IC50_Calc_Biochem IC50 Determination Detection_Biochem->IC50_Calc_Biochem Cell_Culture IDH Mutant Cell Line Inhibitor_Treatment Treat with this compound Cell_Culture->Inhibitor_Treatment Incubation_Cell Incubation (e.g., 24-48h) Inhibitor_Treatment->Incubation_Cell Metabolite_Extraction Cell Lysis & Metabolite Extraction Incubation_Cell->Metabolite_Extraction Detection_Cell Quantify 2-HG (LC-MS/MS) Metabolite_Extraction->Detection_Cell EC50_Calc_Cell EC50 Determination Detection_Cell->EC50_Calc_Cell

General workflow for determining inhibitor potency.

Experimental Protocols

Biochemical Assay for IDH Activity

This assay measures the enzymatic activity of recombinant IDH enzymes by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant wild-type or mutant IDH1/IDH2 enzyme

  • Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10% glycerol, 0.5 mM DTT, 20 mM MgCl2

  • α-ketoglutarate (α-KG)

  • NADPH

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test inhibitor to the appropriate wells. Include DMSO-only wells as a negative control.

  • Add the recombinant IDH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Immediately measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for 2-HG Production

This assay quantifies the amount of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations after treatment with an inhibitor.

Materials:

  • IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed the IDH mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 or 48 hours).

  • After incubation, aspirate the medium and wash the cells with PBS.

  • Lyse the cells and extract the intracellular metabolites.

  • Add an internal standard to the cell lysates for accurate quantification.

  • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of 2-HG.

  • Normalize the 2-HG levels to the total protein concentration or cell number.

  • Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a potent inhibitor of various IDH1 mutants. However, researchers should be aware of its moderate cross-reactivity with wild-type IDH1 and mutant IDH2 enzymes. For studies requiring high selectivity, Ivosidenib for IDH1 or Enasidenib for IDH2 may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question and the mutational status of the experimental system. The protocols provided in this guide offer a starting point for the characterization and comparison of these and other IDH inhibitors.

References

Validating the On-Target Effects of GSK864 Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the on-target effects of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). A primary focus is placed on the use of small interfering RNA (siRNA) as a powerful tool for target validation, with detailed experimental protocols and a comparative analysis of alternative approaches.

Introduction to this compound and On-Target Validation

This compound is an allosteric inhibitor targeting specific gain-of-function mutations in the IDH1 enzyme, including R132C, R132H, and R132G.[1][2] These mutations are implicated in various cancers, where they lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] D-2HG accumulation disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3][5] this compound acts by inhibiting this mutant IDH1 activity, thereby reducing 2-HG levels.[1][6] At higher concentrations, this compound has also been shown to inhibit wild-type IDH1.

Validating that the observed cellular effects of a small molecule inhibitor like this compound are a direct result of its interaction with the intended target is a critical step in drug development. This process, known as on-target validation, ensures that the compound's mechanism of action is well-understood and minimizes the risk of off-target effects that could lead to unforeseen toxicities or a lack of efficacy.

Quantitative Performance of this compound

The following table summarizes the inhibitory activity of this compound against various IDH1 mutants and its effect on cellular 2-HG production.

Target Parameter Value Cell Line Reference
Mutant IDH1 (R132C)IC508.8 nM-[2]
Mutant IDH1 (R132H)IC5015.2 nM-[2]
Mutant IDH1 (R132G)IC5016.6 nM-[2]
Mutant IDH1 (R132C)EC50 (2-HG Inhibition)320 nMHT1080[2][6]

Validating this compound's On-Target Effects with siRNA

siRNA-mediated gene knockdown is a widely used and effective method for validating the on-target effects of a drug. By specifically silencing the expression of the target protein (in this case, IDH1), researchers can determine if the resulting phenotype mimics the effects of the drug.

Signaling Pathway of Mutant IDH1 and this compound Inhibition

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 D_2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) alpha_KG->D_2HG Neomorphic activity D_2HG->D_2HG_nuc mutant_IDH1 Mutant IDH1 (e.g., R132H) This compound This compound This compound->mutant_IDH1 Inhibition Epigenetic_Changes Altered Gene Expression & Blocked Cell Differentiation D_2HG_nuc->Epigenetic_Changes Inhibition of α-KG-dependent dioxygenases

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for siRNA-Mediated Target Validation

siRNA_Workflow cluster_setup cluster_treatment cluster_analysis A Day 1: Seed IDH1-mutant cancer cells (e.g., HT1080) B Day 2: Transfect cells with: - siIDH1 - Scrambled siRNA (Negative Control) - Mock (Transfection reagent only) A->B C Day 3: Treat cells with: - this compound (e.g., 320 nM) - Vehicle (e.g., DMSO) - GSK990 (Inactive Control) B->C D Day 4: Harvest cells and media C->D E Assess IDH1 knockdown: - qRT-PCR (mRNA levels) - Western Blot (protein levels) D->E F Measure 2-HG levels: - LC-MS/MS in cell lysates and media D->F G Phenotypic Assays: - Cell viability (e.g., MTT assay) - Differentiation markers (e.g., flow cytometry) D->G

Caption: Workflow for validating this compound's on-target effects using siRNA.

Detailed Experimental Protocol: IDH1 Knockdown and this compound Treatment

This protocol outlines the key steps for validating the on-target effects of this compound using siRNA in a human fibrosarcoma cell line (HT1080) harboring an IDH1 R132C mutation.

Materials:

  • HT1080 cell line (ATCC® CCL-121™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • siRNA targeting human IDH1 (validated sequences)

  • Scrambled non-targeting siRNA (negative control)

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • GSK990 (inactive control)[1][6]

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting

  • Reagents and standards for 2-HG measurement by LC-MS/MS

Procedure:

Day 1: Cell Seeding

  • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and count the cells.

  • Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

Day 2: siRNA Transfection

  • For each well to be transfected, prepare the following siRNA-lipid complexes in Opti-MEM™:

    • siIDH1: Dilute IDH1-specific siRNA to a final concentration of 20 nM.

    • Scrambled Control: Dilute the non-targeting siRNA to a final concentration of 20 nM.

    • Mock Control: Prepare a mix with only the transfection reagent.

  • Follow the manufacturer's protocol for the transfection reagent. Typically, this involves separate dilutions of the siRNA and the lipid reagent, followed by incubation to allow complex formation.

  • Add the siRNA-lipid complexes to the respective wells and gently swirl to mix.

  • Incubate the cells for 24 hours.

Day 3: Drug Treatment

  • After 24 hours of transfection, replace the medium with fresh DMEM containing the following treatments:

    • Vehicle Control: DMSO (at the same final concentration as the drug-treated wells).

    • This compound: A final concentration of 320 nM (the reported EC50 for 2-HG inhibition).[2][6]

    • Inactive Control: GSK990 at the same concentration as this compound.

  • Incubate the cells for another 24-48 hours.

Day 4/5: Sample Collection and Analysis

  • Harvesting:

    • Collect the cell culture medium for extracellular 2-HG analysis.

    • Wash the cells with cold PBS.

    • Lyse the cells for either RNA or protein extraction.

  • IDH1 Knockdown Verification:

    • qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure IDH1 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blot: Prepare protein lysates and perform a Western blot to visualize and quantify IDH1 protein levels. Use an antibody specific for IDH1 and a loading control (e.g., β-actin).

  • 2-HG Measurement:

    • Perform LC-MS/MS analysis on the collected media and cell lysates to quantify the levels of D-2-hydroxyglutarate.

  • Phenotypic Analysis:

    • Conduct cell viability assays (e.g., MTT or CellTiter-Glo®) to assess the effect on cell proliferation.

    • If applicable to the cell line and research question, analyze markers of cellular differentiation using flow cytometry or microscopy.

Expected Outcomes:

  • Successful IDH1 Knockdown: A significant reduction in both IDH1 mRNA and protein levels in the siIDH1-treated cells compared to the scrambled and mock controls.

  • On-Target Effect Confirmation:

    • This compound treatment in scrambled siRNA-transfected cells should lead to a significant reduction in 2-HG levels.

    • In siIDH1-transfected cells, the baseline 2-HG levels should already be reduced due to the lack of the mutant IDH1 enzyme. Treatment with this compound in these knockdown cells should result in no further significant decrease in 2-HG, demonstrating that the drug's effect is dependent on the presence of its target.

    • GSK990 (inactive control) should not significantly reduce 2-HG levels in any condition.

  • Phenotypic Correlation: Any observed changes in cell viability or differentiation upon this compound treatment should be mirrored in the siIDH1-treated cells, further confirming that these effects are mediated through IDH1.

Comparison of On-Target Validation Methods

While siRNA is a robust method, other techniques can also be employed for on-target validation. The choice of method often depends on the specific research question, available resources, and the desired level of evidence.

Method Principle Advantages Disadvantages
siRNA Knockdown Transiently silences gene expression at the mRNA level.- Relatively fast and cost-effective.- Allows for the study of essential genes.- Mimics the effect of an inhibitor.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient effect.
CRISPR/Cas9 Knockout Permanently deletes the target gene at the DNA level.- Complete and permanent gene knockout.- High specificity.- Can be used to create stable knockout cell lines.- Can be lethal if the target gene is essential for cell survival.- More time-consuming and technically demanding than siRNA.- Potential for off-target edits.
Pharmacological Controls Use of a structurally similar but biologically inactive compound.- Directly assesses the specificity of the chemical scaffold.- Easy to implement in parallel with the active compound.- A suitable inactive control may not be available.- Does not directly prove the target's role in the observed phenotype.
Biochemical Assays In vitro assays using purified protein and the inhibitor.- Directly measures the interaction between the drug and its target.- Provides quantitative data on binding affinity and inhibitory potency.- Does not reflect the complexity of the cellular environment.- Does not confirm that the observed cellular phenotype is due to target engagement.
Thermal Shift Assays (e.g., CETSA) Measures the change in the thermal stability of a protein upon ligand binding.- Can be performed in cell lysates or intact cells.- Provides evidence of direct target engagement in a cellular context.- Requires specialized equipment.- May not be suitable for all protein targets.

Logical Relationship of Validation Methods

Caption: A comparison of different methods for on-target validation.

Conclusion

Validating the on-target effects of this compound is essential for its continued development as a therapeutic agent. The use of siRNA provides a robust and relatively straightforward method to confirm that the observed reduction in 2-HG and any associated cellular phenotypes are a direct consequence of inhibiting mutant IDH1. By comparing the effects of this compound in the presence and absence of its target, researchers can gain a high degree of confidence in their findings. For the most rigorous validation, a multi-pronged approach that combines genetic methods like siRNA or CRISPR with biochemical assays and the use of pharmacological controls is recommended. This comprehensive strategy will provide the necessary evidence to support the continued investigation of this compound as a targeted cancer therapy.

References

Comparative Analysis of Mutant IDH1 Inhibitors: GSK864 vs. BAY1436032

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

This guide provides a detailed comparison of GSK864 and BAY1436032, two small molecule inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Both this compound and BAY1436032 are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and restoring normal cellular function.

Mechanism of Action and Target Profile

Both this compound and BAY1436032 are allosteric inhibitors that bind to a site distinct from the active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that inactivates the enzyme, preventing the conversion of α-ketoglutarate (α-KG) to D-2HG.[1][2]

This compound is a chemical probe developed from a precursor, GSK321, with improved pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1 R132 mutations.[4]

BAY1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been evaluated in preclinical models of various solid tumors and hematological malignancies, as well as in Phase I clinical trials.[7][8][9]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and BAY1436032 from various preclinical studies.

Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes

CompoundTargetIC50 (nM)Selectivity vs. IDH1-WTSelectivity vs. IDH2-WTReference
This compound IDH1-R132H20>40-fold-[1]
IDH1-R132C9--[10]
IDH1-WT>10,000--[1]
IDH2-mutant (R172K)183--[4]
BAY1436032 IDH1-R132H15>500-fold>100 µM (inactive)[1][11]
IDH1-R132C15>500-fold>100 µM (inactive)[11]
IDH1-WT20,000--[11]
IDH2-WT>100,000--[11]

Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)

CompoundCell LineIDH1 MutationEC50/IC50 (nM)Reference
This compound HT1080R132C320[3]
THP-1R132H50[12]
U87R132H40[12]
BAY1436032 Mouse hematopoietic cellsR132H60[13]
Mouse hematopoietic cellsR132C45[13]
Primary human AML cellsR132C/G/H/L/S3-16[14]
LN-229 (glioblastoma)R132H (overexpressed)73[11]
HCT116 (colorectal)R132H (overexpressed)47[11]
HT-1080 (sarcoma)R132C (endogenous)135[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDH1 inhibitors.

IDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate IDH1_WT IDH1 (Wild-Type) Isocitrate->IDH1_WT NADP+ to NADPH aKG α-Ketoglutarate TCA Cycle & Other\nMetabolic Pathways TCA Cycle & Other Metabolic Pathways aKG->TCA Cycle & Other\nMetabolic Pathways IDH1_WT->aKG aKG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) aKG_mut->IDH1_mut NADPH to NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic Dysregulation\n(Histone & DNA Hypermethylation) Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic Dysregulation\n(Histone & DNA Hypermethylation) IDH1_mut->D2HG Blocked Cellular\nDifferentiation Blocked Cellular Differentiation Epigenetic Dysregulation\n(Histone & DNA Hypermethylation)->Blocked Cellular\nDifferentiation Tumorigenesis Tumorigenesis Blocked Cellular\nDifferentiation->Tumorigenesis Inhibitor This compound or BAY1436032 Inhibitor->IDH1_mut Allosteric Inhibition

Caption: Targeted inhibition of the mutant IDH1 signaling pathway.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation biochem Biochemical Assay (Recombinant mIDH1) selectivity Selectivity Assays (vs. IDH1-WT, IDH2) biochem->selectivity cell_based Cell-Based Assay (mIDH1 Cancer Cell Lines) d2hg D-2HG Measurement (LC-MS or Enzymatic Assay) cell_based->d2hg pk_model Pharmacokinetics (PK) (Dosing, Exposure) d2hg->pk_model Lead Compound Selection pd_model Pharmacodynamics (PD) Tumor 2-HG levels efficacy Efficacy Studies (PDX models) pk_model->efficacy efficacy->pd_model survival Survival Analysis efficacy->survival

References

In Vivo Efficacy Showdown: A Comparative Analysis of GSK864 and Enasidenib (AG-221)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a pivotal class of therapeutics. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent IDH inhibitors: GSK864, a potent inhibitor of mutant IDH1, and enasidenib (AG-221), an FDA-approved inhibitor of mutant IDH2. While direct head-to-head in vivo studies are not publicly available, this document synthesizes key preclinical data to facilitate a comparative understanding of their performance.

At a Glance: Comparative In Vivo Efficacy

The following table summarizes key quantitative data from preclinical in vivo studies of this compound and enasidenib in AML xenograft models. These studies utilized immunodeficient mice engrafted with human AML cells harboring the respective IDH mutations.

ParameterThis compound (IDH1 Mutant Inhibitor)Enasidenib (AG-221) (IDH2 Mutant Inhibitor)
Animal Model Sublethally irradiated NSG miceXenograft mice
AML Model Patient-derived xenograft (PDX) with IDH1 R132C or R132H mutation[1]Human AML xenograft model with IDH2 R140Q mutation[2]
Dosing Regimen 150 mg/kg, intraperitoneally[1]5, 15, or 45 mg/kg, orally[2]
Effect on 2-HG Levels Significant decrease in intracellular 2-hydroxyglutarate (2-HG)[1]Dose-dependent reduction in 2-HG levels in peripheral blood, bone marrow, and spleen[2][3]
Effect on Myeloid Differentiation Increased expression of early differentiation markers (huCD45+ CD38+)[1]Increased expression of mature myeloid markers (CD15) and a decrease in bone marrow blasts[2]
Survival Benefit Data on survival benefit not explicitly detailed in the provided search results.Statistically significant, dose-dependent survival advantage compared to placebo or cytarabine[2][4]
Effect on Leukemic Blasts Significant decrease in the percentage of blast cells[1]Reduction in bone marrow blasts[2][4]

Signaling Pathway Targeted by IDH Inhibitors

Both this compound and enasidenib target mutated IDH enzymes, albeit different isoforms, which play a crucial role in cellular metabolism and epigenetic regulation. The diagram below illustrates the canonical pathway affected by these inhibitors.

IDH_Inhibitor_Signaling_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH (IDH1 or IDH2) TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibits Hypermethylation DNA & Histone Hypermethylation Two_HG->Hypermethylation This compound This compound (for IDH1 mutant) Enasidenib (for IDH2 mutant) This compound->alpha_KG_mut Inhibits Demethylation DNA & Histone Demethylation TET2->Demethylation Promotes Differentiation Myeloid Differentiation Demethylation->Differentiation Allows Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Causes In_Vivo_Efficacy_Workflow cluster_endpoints Endpoint Analyses PatientSample AML Patient Sample (with IDH1/2 mutation) CellIsolation Isolation of Leukemic Cells PatientSample->CellIsolation Engraftment Engraftment into Immunodeficient Mice (e.g., NSG mice) CellIsolation->Engraftment TumorEstablishment Establishment of AML Xenograft Engraftment->TumorEstablishment Randomization Randomization of Mice into Treatment Groups TumorEstablishment->Randomization Treatment Treatment Administration (Vehicle, this compound, or Enasidenib) Randomization->Treatment Monitoring Monitoring of Tumor Burden & Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival TwoHG 2-HG Level Measurement (Blood, Bone Marrow, Spleen) Endpoint->TwoHG Differentiation Flow Cytometry for Differentiation Markers Endpoint->Differentiation BlastCount Leukemic Blast Count (Bone Marrow) Endpoint->BlastCount

References

Safety Operating Guide

Personal protective equipment for handling GSK864

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with GSK864, a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants.[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[3] The following PPE is the minimum requirement for handling this compound.[4][5]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant splash risk.[4][6]Protects eyes from splashes of chemical solutions or contact with airborne powder.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[4][7] Gloves should be inspected before use and changed immediately if contaminated or torn.[7][8] Double-gloving is recommended for higher-risk activities.[4]Prevents dermal absorption, which is a potential route of exposure for chemical compounds.
Body Protection A laboratory coat with long sleeves. A chemical-resistant apron may be necessary for procedures with a high risk of splashing.[3]Protects skin and personal clothing from contamination.[5]
Respiratory Protection All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]Prevents inhalation of the powder or aerosols, which is a primary route of exposure.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[5][8]Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk. The following procedural guidance outlines the key steps for the safe management of this compound.

Operational Plan: Step-by-Step Handling

  • Pre-Experiment Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

    • Ensure all necessary PPE is readily available and in good condition.[8]

    • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

    • Have a chemical spill kit readily available.[9]

  • Handling the Solid Compound:

    • When weighing the powdered form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.

    • Use dedicated spatulas and weighing papers.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

    • Be aware of the hazards associated with the chosen solvent (e.g., DMSO is commonly used for this compound).[1][10][11]

Disposal Plan: Managing this compound Waste

All waste containing this compound, including contaminated materials, should be treated as hazardous chemical waste.

  • Segregation and Collection:

    • Solid Waste: Collect unused this compound powder and any materials used for weighing or transfers (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container designated for solid chemical waste.[12]

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled container.[12] Do not mix incompatible waste streams.

    • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

    • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in the designated hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9][12]

    • Store waste containers in a designated, secondary containment area away from general lab traffic.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12][13]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₃₀H₃₁FN₆O₄
Molecular Weight 558.60 g/mol
CAS Number 1816331-66-4
Appearance A crystalline solid; Light brown to brown

Source: MedChemExpress, Selleck Chemicals, Cayman Chemical[1][2][10][11]

Table 2: Storage Conditions

FormTemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Source: MedChemExpress, Selleck Chemicals[1][2][10]

Table 3: Solubility

SolventSolubility
DMSO ≥ 100 mg/mL (≥ 179.02 mM)
DMF 20 mg/mL
Ethanol 20 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL
10% DMSO >> 90% Corn Oil ≥ 2.5 mg/mL
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.5 mg/mL

Source: MedChemExpress, Cayman Chemical, Selleck Chemicals[1][2][10][11]

Table 4: Biological Activity (IC₅₀/EC₅₀)

TargetIC₅₀/EC₅₀ Value
IDH1 (R132C) mutant 8.8 nM (IC₅₀)
IDH1 (R132H) mutant 15.2 nM (IC₅₀)
IDH1 (R132G) mutant 16.6 nM (IC₅₀)
2-HG production in HT1080 cells (R132C) 320 nM (EC₅₀)

Source: MedChemExpress[1][2]

Experimental Protocols

The search did not yield detailed experimental protocols for the safe handling of this compound. The provided operational plan is based on general laboratory safety principles. For in-vivo administration protocols, one study mentions mice receiving this compound at 213 mg/kg via intraperitoneal injection, with the formulation being PG:DMSO:PEG400:H2O (16.7:3.3:40:40).[2] Another in-vivo protocol involves a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] These are provided for informational purposes only and do not constitute a safety protocol.

Visualized Workflow

Safe_Handling_Workflow_for_this compound start Start: Plan Experiment prep 1. Preparation - Conduct Risk Assessment - Assemble PPE & Spill Kit - Designate Work Area (Fume Hood) start->prep end End: Documentation handling 2. Handling this compound - Don appropriate PPE - Weigh solid in fume hood - Prepare solutions in fume hood prep->handling experiment 3. Experiment Execution - Perform experiment in designated area - Minimize exposure potential handling->experiment spill Spill Occurs handling->spill Potential Hazard decontamination 4. Decontamination - Clean work surfaces - Decontaminate reusable equipment experiment->decontamination experiment->spill waste_segregation 5. Waste Segregation - Solid Waste (labeled container) - Liquid Waste (labeled container) - Contaminated PPE & Sharps decontamination->waste_segregation waste_disposal 6. Waste Disposal - Store waste in secondary containment - Contact EHS for pickup waste_segregation->waste_disposal waste_disposal->end spill_response Spill Response - Evacuate if necessary - Use spill kit - Report to Supervisor/EHS spill->spill_response spill_response->decontamination After cleanup

Caption: Safe handling workflow for this compound from planning to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK864
Reactant of Route 2
GSK864

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.